molecular formula C11H9N B1406400 4-Ethynyl-1-methyl-1h-indole CAS No. 959918-24-2

4-Ethynyl-1-methyl-1h-indole

Cat. No.: B1406400
CAS No.: 959918-24-2
M. Wt: 155.2 g/mol
InChI Key: PNZZOZSXJRWAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1-methyl-1H-indole is a chemical building block of interest in medicinal chemistry and drug discovery. It features a methyl group at the 1-position of the indole nitrogen and a reactive ethynyl (acetylene) group at the 4-position. The indole scaffold is a privileged structure in drug development due to its ability to interact with diverse biological targets . This makes indole derivatives, including ethynyl-substituted variants, valuable in the design of compounds with potential anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities . The ethynyl group serves as a key functional handle for further chemical modification, most notably through metal-catalyzed coupling reactions such as the Sonogashira reaction, which is widely used to create conjugated molecular systems for materials science and pharmaceutical research . Researchers utilize this reactive site to build more complex, functionalized molecules in a single step . As a result, 4-Ethynyl-1-methyl-1H-indole is a useful intermediate for constructing novel compounds for high-throughput screening and the development of targeted therapies. This product is intended for research and further manufacturing applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZZOZSXJRWAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Biological Activity of Substituted 1-Methyl-1H-Indoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-methyl-1H-indole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The methylation at the N1 position significantly alters the electronic and steric properties of the indole ring, often enhancing metabolic stability and modulating receptor binding affinity compared to its N-H counterparts. This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted 1-methyl-1H-indoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and standard protocols for evaluating the biological efficacy of these promising compounds.

The 1-Methyl-1H-Indole Scaffold: A Foundation for Drug Discovery

Chemical Properties and Significance

The indole nucleus, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone in drug design due to its ability to mimic peptide structures and participate in various biological interactions.[1] Methylation at the N1 position blocks the hydrogen bond donor capability of the indole nitrogen, a seemingly simple modification that has profound implications. This substitution can prevent unwanted metabolic N-dealkylation and often improves the compound's pharmacokinetic profile. Furthermore, the methyl group can introduce subtle steric effects that fine-tune the molecule's fit within a biological target, such as an enzyme's active site.[2] The indole scaffold's unique chemical properties and bioavailability make it a highly sought-after nucleus in the development of novel therapeutics.[3][4]

Rationale for N1-Methylation in Medicinal Chemistry

The decision to methylate the indole nitrogen is a strategic choice in drug design, driven by several key objectives:

  • Enhanced Metabolic Stability: The N-H bond in unsubstituted indoles is susceptible to enzymatic oxidation and conjugation, leading to rapid metabolism and clearance. Replacing the hydrogen with a methyl group effectively blocks these metabolic pathways.

  • Modulation of Receptor Affinity: The absence of the N-H hydrogen bond donor and the introduction of a lipophilic methyl group can alter the binding mode and affinity of the molecule for its target receptor.[2] In some cases, this leads to increased potency and selectivity.

  • Improved Physicochemical Properties: N-methylation can influence solubility and lipophilicity (LogP), which are critical parameters for oral bioavailability and cell membrane permeability.

Synthesis of Substituted 1-Methyl-1H-Indoles

The synthesis of these target compounds typically involves two primary approaches: direct methylation of a pre-formed substituted indole or incorporation of the N-methyl group during the indole ring's formation.

General Synthetic Pathway: Post-Cyclization N-Methylation

A common and versatile method involves the initial synthesis of the desired substituted indole, followed by N-methylation. This approach allows for greater diversity in the substitution patterns on the indole core.

Workflow Rationale:

  • Starting Material Selection: Choose a substituted indole with the desired functional groups at positions C2, C3, C5, etc.

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the indole nitrogen, creating a highly nucleophilic indole anion. This step is critical for ensuring the subsequent alkylation occurs at the nitrogen.

  • Alkylation: An electrophilic methylating agent, typically methyl iodide (CH₃I), is introduced.[5] The indole anion attacks the methyl group in an S_N2 reaction to form the N-methylated product.

  • Purification: Standard chromatographic techniques are employed to isolate the pure 1-methyl-1H-indole derivative.

G cluster_synthesis General Synthesis Workflow A Substituted 1H-Indole B Deprotonation (e.g., NaH in DMF) A->B Step 1 C Indole Anion Intermediate B->C Formation D Alkylation (e.g., Methyl Iodide) C->D Step 2 E Substituted 1-Methyl-1H-Indole D->E Product F Purification (Chromatography) E->F Step 3

Caption: General workflow for N-methylation of a substituted indole.

Spectrum of Biological Activities

Substituted 1-methyl-1H-indoles exhibit a remarkable range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.[6][7][8]

Anticancer Activity

The indole scaffold is a key component in numerous anticancer agents.[4] Their mechanisms of action are diverse, often involving the disruption of critical cellular processes in cancer cells.[9][10]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which many indole derivatives exert their anticancer effects is by interfering with microtubule dynamics.[3] Microtubules are essential for forming the mitotic spindle during cell division.[3]

  • Causality: Substituted 1-methyl-1H-indoles can bind to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the dissolution of mitotic spindles, causing the cell cycle to arrest, typically in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[3][10]

G cluster_pathway Anticancer Mechanism: Tubulin Inhibition Indole 1-Methyl-1H-Indole Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Pathway of tubulin polymerization inhibition by indole derivatives.

Mechanism of Action: Kinase Inhibition

Many indole derivatives function as kinase inhibitors, targeting enzymes like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor angiogenesis (the formation of new blood vessels that supply tumors).[11][12]

  • Causality: By competitively binding to the ATP-binding site of the kinase domain, these indole compounds block the phosphorylation cascade that signals for cell proliferation and angiogenesis.[11] This starves the tumor of essential nutrients and oxygen, inhibiting its growth and metastasis. Several FDA-approved indole-based drugs, such as Sunitinib, function through this mechanism.[3][11]

Table 1: Representative Anticancer 1-Methyl-1H-Indole Derivatives

Compound ClassTarget Cancer Cell LineActivity (IC₅₀)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideHeLa (Cervical Cancer)0.52 µM[13]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideMCF-7 (Breast Cancer)0.34 µM[13]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideHT-29 (Colon Cancer)0.86 µM[13]
Indole-hydrazone derivativesMCF-7 (Breast Cancer)68% inhibition at 100µg/ml[14]
Antimicrobial Activity

Indole derivatives are a significant class of compounds investigated for their antibacterial and antifungal properties.[6][15][16] They can combat a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16]

Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms of bacterial drug resistance is the active efflux of antibiotics from the cell via membrane proteins known as efflux pumps (e.g., NorA in S. aureus).[16]

  • Causality: Certain indole derivatives can act as efflux pump inhibitors (EPIs). By blocking the pump's activity, the intracellular concentration of co-administered antibiotics (like fluoroquinolones) is increased to a level that is effective, thereby restoring bacterial susceptibility to the drug.[16] This synergistic approach is a promising strategy to overcome antimicrobial resistance.

Anti-inflammatory Activity

Inflammation is a biological response mediated by enzymes like Cyclooxygenase (COX).[17] Indole derivatives, including the well-known NSAID Indomethacin, are potent anti-inflammatory agents.[6][17]

Mechanism of Action: COX Enzyme Inhibition

  • Causality: Substituted indoles can act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation.[17] By blocking the active site of these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever. Research is focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[17]

Experimental Protocols for Bioactivity Evaluation

The validation of a compound's biological activity relies on robust and reproducible experimental protocols.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening test for potential anticancer agents.[18][19]

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test 1-methyl-1H-indole compounds in the appropriate cell culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[21][22]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[21]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the 1-methyl-1H-indole compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[21]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[21] A microplate reader can also be used to measure absorbance for a more quantitative result.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For 1-methyl-1H-indoles, the nature and position of substituents on the indole ring dramatically influence their potency and selectivity.

  • Position C3: Substitution at the C3 position is often critical. For instance, attaching a methyl group linked to a 3,4,5-trimethoxyphenyl moiety via an acetamide linker has shown potent antiproliferative activity.[13]

  • Position C5: Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) at the C5 position can significantly modulate activity. The electronic properties of these substituents can influence the overall electron density of the indole ring, affecting its interaction with biological targets.

  • N1-Methyl Group: As discussed, the N1-methyl group itself is a key SAR determinant. Comparing an N-methylated analog to its N-H counterpart helps elucidate the importance of the hydrogen bond donating capability at that position for target interaction.[2]

Caption: Key positions influencing the structure-activity relationship.

Future Perspectives and Challenges

The 1-methyl-1H-indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly effective in complex diseases like cancer.

  • Improving Selectivity: Fine-tuning substituent patterns to enhance selectivity for specific enzyme isoforms (e.g., COX-2) or cancer cell types to reduce off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing novel derivatives and combination therapies that can circumvent established drug resistance mechanisms in both cancer and infectious diseases.

The primary challenges remain in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and minimizing the potential toxicity of these potent compounds to translate them successfully from the laboratory to clinical use.

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Sources

Theoretical Studies on the Reactivity of Ethynyl Indoles: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of ethynyl indoles, a critical scaffold in the synthesis of carbazole alkaloids, pharmaceutical intermediates, and optoelectronic materials. By synthesizing Density Functional Theory (DFT) data with Frontier Molecular Orbital (FMO) analysis, we delineate the electronic drivers governing cycloadditions, metal-catalyzed cyclizations, and nucleophilic functionalizations. This document is designed to assist researchers in predicting reaction outcomes and designing rational synthetic pathways.

Electronic Structure & Frontier Molecular Orbital (FMO) Analysis

The reactivity of ethynyl indoles is defined by the conjugation between the electron-rich indole ring (donor) and the ethynyl


-system. Understanding this "push-pull" electronic bias is prerequisite to predicting regioselectivity.
The Indole-Alkyne Conjugation

Unlike isolated alkynes, the ethynyl group at the C3 position of indole is strongly perturbed by the lone pair on the indole nitrogen.

  • HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the indole core (specifically the C2=C3

    
    -bond and Nitrogen lone pair).
    
  • LUMO Localization: In the presence of electron-withdrawing groups (EWGs) on the alkyne terminus, the Lowest Unoccupied Molecular Orbital (LUMO) shifts significantly toward the alkyne, creating a polarized "push-pull" system.

  • Dipole Moment: This polarization increases the dipole moment, enhancing reactivity toward polar cycloadditions and nucleophilic attacks.

Computational Methodologies

For accurate theoretical modeling of these


-conjugated systems, standard functionals (e.g., B3LYP) often fail to account for non-covalent interactions and dispersion forces critical in transition states.

Recommended Theoretical Protocol:

Component Recommendation Rationale

| Functional | M06-2X or


B97X-D  | Captures dispersion forces (

-stacking) and long-range corrections essential for reaction barrier accuracy. | | Basis Set | 6-311++G(d,p) or def2-TZVP | Diffuse functions (++) are mandatory to describe the extended

-cloud and anionic transition states. | | Solvation | SMD or PCM | Implicit solvation models (e.g., in Toluene or DCM) stabilize charge-separated transition states. |

Mechanistic Reactivity Profiles

[2+2] Cycloaddition-Retroelectrocyclization (CA-RE)

One of the most distinct reactivity modes of 3-ethynylindoles, particularly when substituted with electron-deficient alkynes (e.g., tetracyanoethylene), is the formal [2+2] cycloaddition followed by retroelectrocyclization.

Mechanism:

  • Charge Transfer: Initial formation of a charge-transfer complex between the electron-rich indole (C2-C3) and the electron-poor alkyne.

  • Cyclobutene Formation: Concerted or stepwise formation of a cyclobutene intermediate fused to the indole C2-C3 bond.

  • Ring Opening: Thermal conrotatory ring opening (retroelectrocyclization) restores aromaticity or leads to stable butadiene push-pull chromophores.

Theoretical Insight: DFT calculations reveal that the activation barrier for the initial [2+2] step is lowered by the strong donor ability of the N-alkyl indole. The subsequent ring-opening is thermodynamically driven by the relief of ring strain and extension of conjugation.

Gold(I)-Catalyzed Cycloisomerization

Gold catalysis exploits the "carbophilic" nature of Au(I) to activate the ethynyl triple bond toward nucleophilic attack. This is pivotal for synthesizing fused ring systems like carbazoles or


-carbolines.

Pathway Analysis (6-endo-dig vs. 5-exo-dig):

  • Activation: The

    
     species coordinates to the alkyne 
    
    
    
    -system (
    
    
    -complex), depleting electron density and rendering it susceptible to nucleophilic attack.
  • Regioselectivity:

    • 6-endo-dig: Favored when the nucleophile (e.g., a pendant nucleophile at C2) attacks the distal carbon of the alkyne. This pathway often leads to lower energy transition states due to the formation of stable vinyl-gold intermediates.

    • 5-exo-dig: Favored in specific constrained geometries but often kinetically less accessible for 3-ethynyl derivatives compared to 2-ethynyl systems.

Visualization of Gold Catalysis Mechanism:

GoldCatalysis Substrate Ethynyl Indole (Substrate) Au_Complex Au(I)-Alkyne π-Complex Substrate->Au_Complex + [L-Au]+ TS_Cycl Transition State (Nu Attack) Au_Complex->TS_Cycl Activation VinylAu Vinyl-Au Intermediate TS_Cycl->VinylAu 6-endo-dig (Regioselective) Product Cyclized Indole Derivative VinylAu->Product Protodeauration - [L-Au]+

Figure 1: Mechanistic pathway for Gold(I)-catalyzed cyclization of ethynyl indoles, highlighting the critical


-activation step.

Inverse Electron Demand Reactivity

While indoles are typically nucleophiles, the 3-ethynyl moiety can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions when paired with highly electron-deficient dienes (e.g., nitrosoalkenes or tetrazines).

FMO Interaction:

  • HOMO(Indole): High energy.

  • LUMO(Diene): Low energy (e.g., Nitrosoalkene).

  • Interaction: The dominant orbital interaction is

    
    .
    
  • Regiochemistry: Theoretical studies confirm that the regioselectivity is controlled by the orbital coefficients at the C3-alkyne terminus, which possesses significant electron density due to conjugation with the indole nitrogen.

Experimental Validation Protocols

To validate theoretical predictions, the following experimental setups are standard.

Synthetic Validation of [2+2] CA-RE

Objective: Confirm the "push-pull" reactivity with tetracyanoethylene (TCNE).

  • Dissolve 3-ethynyl-N-methylindole (1.0 equiv) in anhydrous DCM (

    
     M).
    
  • Add TCNE (1.1 equiv) at

    
    C under Argon.
    
  • Monitor the color change (formation of charge-transfer complex, typically deep red/blue) and disappearance of starting material via TLC.

  • Isolate the butadiene product via silica gel chromatography.

  • Correlate UV-Vis

    
     with TD-DFT calculated vertical excitation energies.
    
Validation of Gold-Catalyzed Pathways

Objective: Distinguish between 5-exo and 6-endo pathways.

  • Substrate: Prepare 3-ethynylindole with a pendant nucleophile (e.g., acetal or amine) at the C2 position.

  • Catalyst: 5 mol%

    
     / 
    
    
    
    in Toluene.
  • Reaction: Stir at RT; monitor consumption of alkyne.

  • Analysis: Use NOESY NMR to determine the ring size (6-membered vs 5-membered) of the cyclized product. Compare product distribution with calculated

    
     values for both transition states.
    

Summary of Reactivity Descriptors

Reactivity ModeKey Theoretical DescriptorDominant InteractionTarget Product
[2+2] CA-RE HOMO-LUMO GapCharge Transfer (Donor-Acceptor)Push-Pull Chromophores
Au(I) Catalysis Alkyne Deformation EnergyMetal-Ligand CoordinationFused Carbazoles/Quinolines
IEDDA Orbital Coefficients (

)

Functionalized Heterocycles
Visualizing the Reactivity Landscape

ReactivityMap EthynylIndole 3-Ethynyl Indole (Core Scaffold) Cycloaddition Cycloadditions ([2+2], [4+2]) EthynylIndole->Cycloaddition Electronic Control MetalCat Metal Catalysis (Au, Pt) EthynylIndole->MetalCat Orbital Activation Nucleophilic Nucleophilic Additions EthynylIndole->Nucleophilic Polarization Chromophores Push-Pull Chromophores Cycloaddition->Chromophores Carbazoles Carbazoles & Alkaloids MetalCat->Carbazoles Functionalized C3-Functionalized Indoles Nucleophilic->Functionalized

Figure 2: Strategic reactivity map for 3-ethynyl indoles based on theoretical drivers.

References

  • 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores Source: PubMed Central / J. Org. Chem [Link]

  • Gold-catalyzed alkyne-diol bicycloketalization enables enantioselective divergent total syntheses of attenols Source: Organic Chemistry Frontiers [Link][1]

  • Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study Source: Frontiers in Chemistry [Link]

  • Gold-catalyzed cyclization of 3-(2'-azidoaryl)-1-arylpropargyl carbonates Source: PubMed [Link]

  • Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines Source: PubMed [Link]

Sources

The C4-Substituted Indole: Synthetic Strategies and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-substituted indole compounds, focusing on the synthetic challenges, modern solutions, and pharmacological applications of this privileged scaffold.

Introduction: The "C4 Conundrum"

The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core for thousands of bioactive natural products and pharmaceuticals. However, the C4 position (and the symmetrical C7) represents a unique synthetic bottleneck.

The Electronic and Steric Barrier

Unlike the C3 position, which is naturally nucleophilic and easily functionalized via Friedel-Crafts type reactions, the C4 position is electronically neutral and sterically hindered by the peri-position (C3).

  • Electronic Bias: Electrophilic aromatic substitution (EAS) favors C3 > C2 > C5 > C6 > C4/C7. Direct functionalization at C4 without directing groups is nearly impossible using classical methods.

  • Steric Hindrance: Substituents at C4 experience significant steric clash with substituents at C3, affecting both the thermodynamics of formation and the binding conformation in biological targets.

Despite these challenges, the C4 position is pharmacologically critical. It provides a vector for exploring unique chemical space in GPCR binding pockets (e.g., serotonin receptors) and kinase active sites (e.g., PI3K inhibitors).

Strategic Synthesis: Decision Framework

To access 4-substituted indoles, chemists must choose between De Novo Construction (building the ring with the substituent in place) and Late-Stage Functionalization (activating the C-H bond).

Visualization: Synthetic Decision Tree

The following diagram outlines the logical decision process for selecting a synthetic route based on starting material availability and stage of development.

IndoleSynthesis Start Target: 4-Substituted Indole Q1 Is the Indole Ring Already Formed? Start->Q1 Yes Yes (Late-Stage) Q1->Yes No No (De Novo) Q1->No Method_CH Transition Metal C-H Activation (Rh, Ir, Ru) Yes->Method_CH Method_Bartoli Bartoli Indole Synthesis (Grignard + Nitroarene) No->Method_Bartoli Method_Leimgruber Leimgruber-Batcho (Enamine Cyclization) No->Method_Leimgruber Req_DG Requires C3 Directing Group (e.g., Pivaloyl, Ketone) Method_CH->Req_DG Req_Ortho Requires Ortho-Substituted Nitroarene Method_Bartoli->Req_Ortho

Figure 1: Decision tree for selecting a synthetic route to 4-substituted indoles based on substrate status.

Detailed Experimental Protocols

Protocol A: Bartoli Indole Synthesis (De Novo)

Context: Best suited for early-stage building block synthesis where an ortho-substituted nitroarene is available. Mechanism: 3 equivalents of vinyl Grignard attack the nitro group, leading to a nitroso intermediate, followed by a [3,3]-sigmatropic rearrangement.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Loading: Charge the flask with 2-substituted-nitrobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Temperature control is critical to prevent polymerization of the vinyl Grignard.

  • Grignard Addition: Add vinylmagnesium bromide (3.0 to 4.0 equiv, 1.0 M in THF) dropwise over 30 minutes. The solution will turn dark brown/red.

    • Why 3 equivalents? 1 eq reduces Nitro to Nitroso; 1 eq attacks Nitroso; 1 eq acts as a base for the final aromatization.

  • Reaction: Stir at -40 °C for 1 hour, then allow to warm to -20 °C for another hour. Monitor by TLC.

  • Quenching: Pour the reaction mixture into saturated aqueous NH₄Cl (cold) to quench the magnesium salts.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Rh(III)-Catalyzed C-H Activation (Late-Stage)

Context: Best for diversifying an existing indole scaffold. Requires a Directing Group (DG) at C3. Mechanism: The Rh(III) catalyst coordinates to the C3-DG, activating the C4-H bond via Concerted Metalation-Deprotonation (CMD).

Step-by-Step Methodology:

  • Substrate Prep: Synthesize 3-pivaloyl-indole or 3-acetyl-indole (The carbonyl oxygen acts as the DG).

  • Catalyst Mix: In a pressure tube, combine:

    • Substrate (1.0 equiv)

    • Coupling Partner (e.g., acrylate or aryl boronic acid) (1.2 equiv)

    • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

    • Oxidant/Additive: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 equiv) if oxidative coupling is required.

  • Solvent: Add 1,2-dichloroethane (DCE) or t-Amyl alcohol (0.1 M).

  • Heating: Seal the tube and heat to 100–120 °C for 12–24 hours.

  • Workup: Filter through a celite pad to remove metal residues. Concentrate and purify via silica gel chromatography.

Visualization: Rh(III) Catalytic Cycle

RhCycle Rh_Pre [Cp*RhCl2]2 Coord Coordination (DG binds Rh) Rh_Pre->Coord Active Cat. CMD C-H Activation (C4 Metalation) Coord->CMD -HCl Insert Migratory Insertion (Coupling Partner) CMD->Insert + Alkene/Arene Elim Reductive Elimination (Product Release) Insert->Elim Elim->Coord Re-oxidation

Figure 2: Simplified catalytic cycle for Rh(III)-directed C4 functionalization.

Pharmacological Significance & Applications[1][2][3][4]

The 4-substituted indole moiety is not just a synthetic curiosity; it is a validated pharmacophore. The substituent at C4 often dictates selectivity between receptor subtypes (e.g., 5-HT1A vs 5-HT2A).

Key Therapeutic Classes[4][5]
Drug / CompoundIndole SubstitutionTherapeutic IndicationMechanism of Action
Pindolol 4-Oxy-substitutedHypertension / AnginaNon-selective

-blocker with intrinsic sympathomimetic activity.
Psilocin 4-HydroxyPsychedelic Therapy5-HT2A receptor agonist. The 4-OH is crucial for metabolic stability and receptor docking.
Lecozotan 4-Cyano (derivative)Alzheimer's (Investigational)5-HT1A antagonist. Enhancement of cognitive function.
PI3K Inhibitors 4-Aryl/HeteroarylOncologyInhibition of the PI3K/Akt/mTOR pathway. The C4 substituent fills the affinity pocket of the kinase.
Case Study: Ruxolitinib Analogs

While Ruxolitinib (a JAK1/2 inhibitor) utilizes a pyrrolo[2,3-d]pyrimidine scaffold, recent medicinal chemistry efforts have explored 4-substituted indoles as bioisosteres. Research indicates that replacing the pyrazole ring of Ruxolitinib with a trifluoromethyl-substituted indole at the C4 position can maintain JAK inhibition while altering metabolic profiles [1].

References

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues. Source: PubMed Central (NIH) URL:[Link]

  • Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report. Source: Semantic Scholar / Chemical Reviews URL:[Link]

  • Synthesis and kinase inhibitory activity of novel substituted indigoids. Source: PubMed (NIH) URL:[Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Source: ACS Publications (Accounts of Chemical Research) URL:[Link]

A Technical Guide to 4-Ethynyl-1-methyl-1H-indole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Ethynyl-1-methyl-1H-indole, a versatile heterocyclic compound with significant potential in drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document details its commercial availability, synthesis, key applications, and essential safety protocols, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Value of a Functionalized Indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of an ethynyl group at the C4 position of the N-methylated indole core, as in 4-Ethynyl-1-methyl-1H-indole, imparts unique chemical reactivity. This terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction's high efficiency, selectivity, and biocompatibility make 4-Ethynyl-1-methyl-1H-indole a valuable building block for synthesizing complex molecular architectures, including bioconjugates, drug-delivery systems, and novel therapeutic agents.[3] Its rigid structure and ability to participate in π-stacking interactions also make it an attractive pharmacophore for targeting a range of biological targets.

Commercial Availability and Procurement

Acquiring high-quality 4-Ethynyl-1-methyl-1H-indole is the foundational step for any research endeavor. The compound is available from a select number of specialized chemical suppliers. When selecting a vendor, it is crucial to consider not only the list price but also the purity, available analytical data (e.g., NMR, HPLC), and lead times. Below is a comparative summary of known commercial suppliers.

SupplierProduct NumberPurity/SpecificationAvailabilityNotes
ChemScene CS-0119339>98%In StockOffers custom synthesis and process optimization services.
MilliporeSigma (Sigma-Aldrich) Not directly listedN/ACheck for availabilityWhile not directly listed, they offer a wide range of related indole and ethynyl compounds and may offer custom synthesis.[4]
BLD Pharm BD01318841≥95%In StockProvides basic physical and chemical properties.[5]

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Chemical Properties

The synthesis of 4-Ethynyl-1-methyl-1H-indole is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.[6][7][8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.

Retrosynthetic Analysis and Proposed Synthetic Workflow

The logical precursor for the synthesis of 4-Ethynyl-1-methyl-1H-indole is 4-Halo-1-methyl-1H-indole (where the halogen is typically iodine or bromine). The N-methylation of the indole ring can be performed before or after the introduction of the ethynyl group. A plausible and efficient synthetic route is outlined below.

G cluster_0 Synthetic Pathway for 4-Ethynyl-1-methyl-1H-indole A 4-Bromo-1H-indole B 1-Methyl-4-bromo-1H-indole A->B Methylation (e.g., MeI, NaH) C 4-Ethynyl-1-methyl-1H-indole B->C Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base, TMS deprotection) D Ethynyltrimethylsilane D->C

Caption: Proposed synthetic workflow for 4-Ethynyl-1-methyl-1H-indole.

Detailed Experimental Protocol: Sonogashira Coupling

The following is a representative, field-proven protocol for the Sonogashira coupling to synthesize an ethynyl-substituted indole. This protocol is adapted from established methodologies for similar transformations.[6][9][10]

Materials:

  • 1-Methyl-4-bromo-1H-indole

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Tetrabutylammonium fluoride (TBAF) for deprotection

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Methyl-4-bromo-1H-indole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF to the flask, followed by the amine base (e.g., TEA, 2-3 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude TMS-protected product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in THF and treat with TBAF (1.1 eq) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Final Purification: After workup, purify the final product, 4-Ethynyl-1-methyl-1H-indole, by column chromatography to yield the pure compound.

Applications in Research and Drug Development

The terminal alkyne of 4-Ethynyl-1-methyl-1H-indole is a gateway to a multitude of applications, primarily centered around its utility in click chemistry.

Click Chemistry and Bioconjugation

The most prominent application of this compound is in CuAAC reactions to form stable 1,2,3-triazole linkages.[3][11] This reaction is orthogonal to most biological functional groups, allowing for the precise and efficient labeling of biomolecules.

G cluster_1 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Indole 4-Ethynyl-1-methyl-1H-indole Triazole 1,4-Disubstituted Triazole Indole->Triazole Azide Organic Azide (R-N3) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: Schematic of the CuAAC reaction involving 4-Ethynyl-1-methyl-1H-indole.

This methodology can be used to:

  • Label proteins and nucleic acids: For imaging and tracking in cellular systems.

  • Synthesize Antibody-Drug Conjugates (ADCs): By linking cytotoxic payloads to monoclonal antibodies.

  • Develop targeted drug delivery systems: By conjugating drugs to targeting ligands such as peptides or aptamers.[12]

Scaffold for Novel Therapeutics

The indole nucleus itself is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] While specific biological data for 4-Ethynyl-1-methyl-1H-indole is emerging, its structural similarity to other bioactive indoles suggests its potential as a starting point for the development of novel therapeutics. For instance, various indole derivatives have been investigated as inhibitors of tubulin polymerization in cancer therapy and for their potential in treating neurodegenerative diseases.[13][14]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-Ethynyl-1-methyl-1H-indole should always be consulted from the supplier, the following guidelines, based on closely related compounds like 1-methylindole and general handling of ethynyl-substituted heterocycles, should be followed.[15][16][17]

Hazard Summary:

  • Skin and Eye Irritation: Likely to be a skin and eye irritant.[15]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[15]

  • Harmful if Swallowed: May be harmful if ingested.

  • Stench: Indole derivatives can have a strong, unpleasant odor.[15]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[17] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] Keep away from oxidizing agents.

Conclusion

4-Ethynyl-1-methyl-1H-indole is a high-value chemical tool for advanced research in medicinal chemistry, chemical biology, and materials science. Its commercial availability, coupled with a straightforward and robust synthesis, makes it an accessible building block. The true power of this molecule lies in its terminal alkyne functionality, which unlocks a vast chemical space through click chemistry and other alkyne-based transformations. As research continues to uncover the diverse biological activities of indole derivatives, the importance of functionalized scaffolds like 4-Ethynyl-1-methyl-1H-indole in the development of next-generation therapeutics and molecular probes is set to grow.

References

  • 4-Ethynyl-1-methyl-1H-pyrazole, 1 X 1 g (797138-1G) - Alkali Scientific. (URL: [Link])

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay - MDPI. (2023-03-12). (URL: [Link])

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. (URL: [Link])

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate. (URL: [Link])

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. (2024-09-03). (URL: [Link])

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed. (2016-01-25). (URL: [Link])

  • Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers - ResearchGate. (2025-08-07). (URL: [Link])

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (URL: [Link])

  • Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019-03-18). (URL: [Link])

  • Safety Data Sheet: 1-Methylimidazole - Carl ROTH. (2025-03-31). (URL: [Link])

  • Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole-Azine/Azole-Azole Heterocyclic Hybrids - PubMed. (2025-03-07). (URL: [Link])

  • 1-methylindole - Organic Syntheses Procedure. (URL: [Link])

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. (URL: [Link])

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Reactions of N-Ethynyl-heterocycles | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

  • Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. (2025-08-06). (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). (URL: [Link])

  • Recent progress in biologically active indole hybrids: a mini review - PubMed. (URL: [Link])

  • Safety Data Sheet: 1-methylimidazole - Chemos GmbH&Co.KG. (URL: [Link])

  • Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety - PubMed. (URL: [Link])

  • Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition - PubMed. (2024-05-17). (URL: [Link])

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (URL: [Link])

  • 4 Methyl 1h Imidazole at ₹ 6500/kg | tathawade | Pune | ID: 2853336515773 - IndiaMART. (URL: [Link])

  • 1H-Indole, 1-methyl- - the NIST WebBook. (URL: [Link])

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The Indole Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of medicinal chemistry's most significant "privileged scaffolds."[1][2] Its remarkable prevalence in both natural products and synthetic pharmaceuticals stems from its unique physicochemical properties and its ability to engage a wide array of biological targets through diverse binding interactions.[1][3] This guide provides an in-depth technical analysis of the indole scaffold's role in drug discovery, tailored for researchers and drug development professionals. We will explore the fundamental reactivity and synthetic strategies that grant access to diverse indole libraries, dissect its interactions with key target classes in major therapeutic areas, and present practical, field-proven workflows for identifying and optimizing indole-based drug candidates. By integrating insights from medicinal chemistry, pharmacology, and synthetic organic chemistry, this document affirms the indole ring's enduring value and highlights future frontiers for its application in therapeutic innovation.

The Enduring Significance of the Indole Nucleus

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The indole ring is a quintessential example. It is the core of the essential amino acid tryptophan, and by extension, vital endogenous molecules like the neurotransmitter serotonin and the hormone melatonin.[4][5] This inherent biological relevance means that nature has already optimized the indole structure for interaction with a multitude of protein binding sites.

Its pharmacological versatility is unparalleled, with indole-containing drugs approved for treating conditions ranging from cancer and migraines to infections and inflammation.[3][5][6][7] The key to this success lies in its structural and electronic features:

  • Structural Mimicry: The indole ring can mimic the side chain of tryptophan, allowing it to interact with protein pockets designed to recognize this amino acid.[8]

  • Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a target's active site.

  • π-π Stacking: The aromatic bicyclic system provides a flat surface ideal for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in protein targets.

  • Derivatization Potential: The indole ring can be readily functionalized at multiple positions (N-1, C-2, C-3, and C-4 through C-7 on the benzene ring), allowing medicinal chemists to fine-tune its steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.[1]

Foundational Chemistry: Synthesis and Reactivity

A deep understanding of indole synthesis is critical for generating the chemical diversity needed for drug discovery campaigns. While numerous methods exist, a few classical syntheses remain cornerstones of the field due to their reliability and broad substrate scope.

Key Synthetic Strategies

The choice of synthetic route is dictated by the desired substitution pattern on the final indole product.

Indole_Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Method cluster_products Primary Product Scope Arylhydrazine Arylhydrazine + Aldehyde/Ketone Fischer Fischer Synthesis Arylhydrazine->Fischer OrthoNitroToluene o-Nitrotoluene Derivative Batcho Leimgruber-Batcho Synthesis OrthoNitroToluene->Batcho Aniline Aniline + α-Haloketone Bischler Bischler Synthesis Aniline->Bischler Nitrobenzene Nitrobenzene Derivative Bartoli Bartoli Synthesis Nitrobenzene->Bartoli Prod_Fischer Versatile Substitution (Often 2,3-substituted) Fischer->Prod_Fischer Prod_Batcho Unsubstituted at C2 Batcho->Prod_Batcho Prod_Bischler 2-Aryl/Alkyl Indoles Bischler->Prod_Bischler Prod_Bartoli 7-Substituted Indoles Bartoli->Prod_Bartoli

Caption: Decision workflow for selecting a classical indole synthesis method.

  • Fischer Indole Synthesis: The most well-known method, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. It is highly versatile for creating a wide range of substituted indoles.[9]

  • Leimgruber-Batcho Indole Synthesis: A two-step process that is particularly useful for synthesizing indoles unsubstituted at the C2-position, starting from an o-nitrotoluene.[9]

  • Bartoli Indole Synthesis: A powerful method for creating 7-substituted indoles by reacting a nitrobenzene with vinyl Grignard reagents.[9]

  • Bischler Indole Synthesis: Involves the reaction of an arylamine with an α-haloketone, typically under acidic conditions, to yield 2- and 3-substituted indoles.[9]

Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole

This protocol describes a self-validating system for synthesizing a model indole compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine (97%)

  • Acetophenone (99%)

  • Polyphosphoric acid (PPA)

  • Ethanol (95%)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

  • TLC plates (silica gel 60 F254)

  • Melting point apparatus

Procedure:

  • Hydrazone Formation (Causality: This initial condensation is the key step to form the intermediate that will undergo cyclization.)

    • In a 100 mL round-bottom flask, dissolve phenylhydrazine (5.4 g, 50 mmol) in 30 mL of ethanol.

    • Add acetophenone (6.0 g, 50 mmol) dropwise to the solution while stirring at room temperature.

    • A precipitate (the phenylhydrazone) should begin to form. Continue stirring for 30 minutes to ensure complete reaction.

    • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and air dry. Self-Validation: The yield of the intermediate should be recorded. A sample can be analyzed by ¹H NMR to confirm hydrazone formation.

  • Cyclization (Causality: PPA acts as both a strong acid catalyst and a dehydrating agent, promoting the[8][8]-sigmatropic rearrangement and subsequent cyclization required to form the indole ring.)

    • Place polyphosphoric acid (30 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 100°C in an oil bath.

    • Slowly add the dried phenylhydrazone from Step 1 in small portions to the hot, stirring PPA. The addition should be controlled to keep the internal temperature between 100-110°C.

    • After the addition is complete, continue to stir the mixture at 100°C for 15 minutes. Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the hydrazone spot and the appearance of a new, UV-active spot for 2-phenylindole indicates reaction completion.

  • Work-up and Isolation (Causality: Quenching with ice-water hydrolyzes the PPA and precipitates the organic product. Neutralization removes acidic residues.)

    • Allow the reaction mixture to cool slightly (to ~70-80°C) and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

    • A solid should precipitate. Stir until all the ice has melted.

    • Neutralize the acidic slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification and Characterization (Causality: Recrystallization removes impurities, yielding a pure product whose identity and purity can be confirmed by physical and spectroscopic methods.)

    • Recrystallize the crude solid from a hot ethanol/water mixture.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Self-Validation: Record the final mass and calculate the percentage yield. Determine the melting point and compare it to the literature value (~188-190°C). Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Indole Scaffold in Action: A Multi-Target Framework

The true power of the indole scaffold is demonstrated by the breadth of its therapeutic applications. Its ability to be tailored for different targets has led to clinical successes across multiple disease areas.

Oncology

Indole derivatives have been particularly successful in cancer therapy, targeting various hallmarks of cancer.[10][11]

  • Kinase Inhibition: The planar indole ring is an excellent pharmacophore for fitting into the ATP-binding pocket of protein kinases. Sunitinib (Sutent®), an oxindole derivative, is a multi-kinase inhibitor that targets VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and cell proliferation.[1][12]

  • Tubulin Polymerization Inhibition: The vinca alkaloids, such as vinblastine and vincristine, are complex indole-containing natural products that inhibit microtubule formation, leading to cell cycle arrest and apoptosis.[8][12] They remain critical components of many chemotherapy regimens.[12]

  • Histone Deacetylase (HDAC) Inhibition: Some indole-based hydroxamic acid derivatives have shown potent HDAC inhibitory activity. For example, compound 42 (as described in a 2024 study) exhibited nanomolar inhibition of HDAC1 and HDAC6 and demonstrated significant tumor growth inhibition in a mouse xenograft model.[11]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds Dimerization Receptor Dimerization VEGFR->Dimerization Sunitinib Sunitinib (Indole Scaffold) Autophos Autophosphorylation Sunitinib->Autophos Inhibits Dimerization->Autophos PLCg PLCγ Autophos->PLCg PI3K PI3K Autophos->PI3K RAS Ras Autophos->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation Angiogenesis Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Sunitinib's mechanism of action via VEGFR pathway inhibition.

Table 1: Selected Indole-Based Anticancer Agents and Their Performance

Compound Class/Example Target(s) Example IC₅₀ Values Therapeutic Outcome
Indole-Chalcone Hybrid (Compound 20) Unknown, likely apoptotic pathways 1.05 µM (MCF-7 breast cancer cells) Potent and selective cytotoxicity against cancer cells.[11]
Indole-Hydroxamic Acid (Compound 42) HDAC1, HDAC6 1.16 nM (HDAC1), 2.30 nM (HDAC6) Induced apoptosis and inhibited tumor growth by >70% in vivo.[11]
Sunitinib (Oxindole) VEGFR, PDGFR, c-KIT Varies by kinase (low nM range) Inhibition of angiogenesis and tumor proliferation.[1][12]

| Vincristine (Indole Alkaloid) | Tubulin | Varies by cell line (low nM range) | Disruption of microtubule dynamics, leading to mitotic arrest.[7][8][12] |

Neuropharmacology

The structural similarity of indole to serotonin makes it a premier scaffold for drugs targeting the central nervous system (CNS).[1][8]

  • Serotonin Receptor Modulation: The "triptan" class of drugs (e.g., Sumatriptan) are indole derivatives that act as agonists for 5-HT1B/1D receptors, making them highly effective for treating migraines.[1][5] Antidepressants like Vilazodone incorporate an indole core to inhibit serotonin reuptake.[5]

  • Neuroprotection: The indole nucleus is a known antioxidant scaffold.[13] Recent research has focused on developing indole-phenolic hybrids that exhibit multi-target neuroprotective effects, including metal chelation, reduction of reactive oxygen species (ROS), and disaggregation of amyloid-β plaques, which are relevant for Alzheimer's disease.[14][15][16]

  • Adrenergic Receptor Modulation: Indole alkaloids like yohimbine act as α2-adrenergic antagonists, while β-blockers like Pindolol use an indole core to inhibit β1/β2 receptors.[1]

Anti-Infective and Anti-Inflammatory Agents
  • Anti-Infectives: Indole derivatives have demonstrated broad-spectrum anti-infective properties. They can disrupt bacterial membranes and inhibit biofilm formation, making them promising candidates against drug-resistant pathogens like MRSA.[11] The scaffold is also being actively explored for developing novel anti-tubercular and antiviral drugs.[1][8][17]

  • Anti-Inflammatories: Indomethacin, a classic nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that potently inhibits cyclooxygenase (COX) enzymes to reduce pain and inflammation.[1][5][11]

Case Study: A Modern Drug Discovery Workflow

This section outlines a logical, field-proven workflow for discovering and optimizing a novel indole-based therapeutic, using a kinase inhibitor as an example.

Drug_Discovery_Workflow Lib_Syn 1. Library Synthesis (Diverse Indole Scaffolds) HTS 2. High-Throughput Screening (HTS) (e.g., In-vitro Kinase Assay) Lib_Syn->HTS Assay Hit_ID 3. Hit Identification (Potency & Selectivity Filters) HTS->Hit_ID Analyze Data SAR 4. Hit-to-Lead & SAR (Iterative Synthesis & Testing) Hit_ID->SAR Select Hits SAR->Lib_Syn Design New Analogs Lead_Opt 5. Lead Optimization (ADMET Profiling) SAR->Lead_Opt Generate Leads Preclinical 6. Preclinical Candidate (In-vivo Efficacy & Safety) Lead_Opt->Preclinical Optimize Properties

Caption: Iterative workflow for indole-based drug discovery.

Experimental Protocol: In-vitro Kinase Glo® Assay for HTS

This protocol provides a self-validating system for screening an indole library against a target protein kinase.

Objective: To identify indole-based inhibitors of a target kinase from a compound library by measuring ATP consumption.

Principle (Causality): Kinase activity consumes ATP. The Kinase-Glo® reagent measures the amount of remaining ATP by using it to drive a luciferase reaction, producing light. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Target Kinase and its specific substrate peptide.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Indole compound library (dissolved in DMSO).

  • Kinase buffer (specific to the target kinase).

  • ATP (at a concentration near the Kₘ for the kinase).

  • White, opaque 384-well assay plates.

  • Plate luminometer.

Procedure:

  • Assay Preparation:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Prepare a reaction mix containing the kinase buffer, target kinase, and substrate peptide.

    • Prepare an ATP solution at 2x the final desired concentration.

  • Compound Plating (Causality: A dose-response curve is essential to determine potency (IC₅₀) and rule out artifacts.)

    • In the 384-well plate, add 50 nL of each indole compound from the library using an acoustic dispenser. Create a 10-point, 3-fold serial dilution for each compound.

    • Self-Validation (Controls): Designate wells for:

      • Negative Control (100% activity): Add 50 nL of DMSO only.

      • Positive Control (0% activity): Add 50 nL of a known, potent inhibitor (staurosporine is often used).

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate reaction mix to all wells and gently mix.

    • To initiate the reaction, add 5 µL of the 2x ATP solution to all wells. The final volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection (Causality: The luciferase reaction is rapid, so measurement must follow reagent addition promptly.)

    • Add 10 µL of the prepared Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate luminometer.

  • Data Analysis and Hit Identification:

    • Self-Validation (Assay Quality): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

    • Normalize the data: % Inhibition = 100 * (1 - [Signal_compound - Signal_pos_control] / [Signal_neg_control - Signal_pos_control]).

    • Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ for each compound.

    • Hit Criteria: Compounds are typically classified as "hits" if they exhibit an IC₅₀ below a defined threshold (e.g., < 1 µM) and show a complete dose-response curve.

Future Perspectives

The future of indole-based drug discovery is bright, with several cutting-edge approaches poised to expand its therapeutic impact.[18]

  • Multi-Targeted Agents: Designing single indole molecules that can modulate multiple biological pathways is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[18]

  • Structure-Based and Computational Design: Leveraging structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models will enable the rational design of indole derivatives with enhanced specificity, reduced off-target effects, and optimized pharmacokinetic profiles.[18]

  • New Therapeutic Frontiers: Exploring indole derivatives as epigenetic modulators and immune checkpoint regulators represents an exciting frontier in oncology.[18]

  • Advanced Drug Delivery: The use of novel drug delivery systems, such as nanoparticle formulations, could improve the bioavailability and therapeutic index of indole-based drugs in clinical settings.[18]

Conclusion

The indole scaffold is a testament to the power of a privileged structure in drug discovery. Its combination of biological relevance, synthetic tractability, and versatile target-binding capabilities has cemented its status as a cornerstone of medicinal chemistry. From foundational natural products to rationally designed multi-targeted agents, the indole nucleus has consistently provided solutions to complex therapeutic challenges. As synthetic methodologies become more advanced and our understanding of molecular mechanisms deepens, the potential of indole derivatives to yield the next generation of innovative medicines remains exceptionally high.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
  • Indole as an emerging scaffold in anticancer drug design. AIP Publishing.
  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.
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  • Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. ResearchGate.
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  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
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  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
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  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI.
  • Indole derivatives as neuroprotectants. PubMed.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.

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Methodological & Application

Application Notes and Protocols for 4-Ethynyl-1-methyl-1H-indole in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Ethynyl-1-methyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it an invaluable starting point for drug design.[3] The strategic introduction of an ethynyl group at the 4-position of the N-methylated indole core, as in 4-Ethynyl-1-methyl-1H-indole, unlocks the potential for highly efficient and regioselective conjugation through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[4][5] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linker, enabling the modular construction of complex molecular architectures with diverse pharmacological applications.[6]

This guide provides a comprehensive overview of the principles, protocols, and applications of 4-Ethynyl-1-methyl-1H-indole in CuAAC reactions, tailored for researchers in drug discovery and chemical biology. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and explore the vast therapeutic potential of the resulting indole-triazole conjugates.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, offering a dramatic rate acceleration of up to 10⁸-fold and proceeding under mild, often aqueous, conditions to yield exclusively the 1,4-disubstituted triazole isomer.[1] The catalytic cycle is initiated by the in situ generation of the active copper(I) species, typically from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[5]

The key steps of the catalytic cycle are as follows:

  • Formation of the Copper(I)-Acetylide Complex: The terminal alkyne, 4-Ethynyl-1-methyl-1H-indole, coordinates with the copper(I) catalyst. The acidity of the terminal alkyne proton is increased upon coordination, facilitating its removal to form a copper(I)-acetylide intermediate.

  • Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolide species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Catalyst Generation Cu(I) Cu(I) Cu_Acetylide Copper(I)-Acetylide Cu(I)->Cu_Acetylide + Alkyne Alkyne 4-Ethynyl-1-methyl-1H-indole Alkyne->Cu_Acetylide Cu_Complex Copper-Azide-Acetylide Complex Cu_Acetylide->Cu_Complex + Azide Azide R-N3 Azide->Cu_Complex Cu_Triazolide Copper-Triazolide Intermediate Cu_Complex->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu(I) Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Protonolysis Cu(II) Cu(II)SO4 Cu(I)_gen Cu(I) Cu(II)->Cu(I)_gen Reducer Sodium Ascorbate Reducer->Cu(I)_gen

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols provide a robust starting point for the use of 4-Ethynyl-1-methyl-1H-indole in CuAAC reactions. Optimization of specific parameters may be necessary depending on the nature of the azide coupling partner.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of indole-triazole conjugates on a laboratory scale.

Materials:

  • 4-Ethynyl-1-methyl-1H-indole

  • Organic Azide (e.g., benzyl azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: A mixture of tert-butanol and water (1:1) is a good starting point. Other solvent systems like THF/water, DMSO/water, or DMF/water can also be used.

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-Ethynyl-1-methyl-1H-indole (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 M reaction).

    • Stir the solution at room temperature.

  • Catalyst Addition:

    • Add the CuSO₄·5H₂O solution (0.01-0.05 eq).

    • Immediately add the freshly prepared sodium ascorbate solution (0.1-0.2 eq). A color change is often observed, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for the conjugation of 4-Ethynyl-1-methyl-1H-indole to azide-modified biomolecules, such as proteins or nucleic acids. The use of a copper-chelating ligand is crucial to prevent oxidative damage to the biomolecule.

Materials:

  • 4-Ethynyl-1-methyl-1H-indole

  • Azide-modified biomolecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen aqueous buffer. It is recommended to prepare the sodium ascorbate solution fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and 4-Ethynyl-1-methyl-1H-indole. The final concentrations will depend on the specific application but are typically in the micromolar to low millimolar range.

  • Catalyst Premix and Addition:

    • In a separate tube, premix the CuSO₄·5H₂O solution and the THPTA ligand solution. A ligand to copper ratio of 5:1 is often used.

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature or 37 °C. Reaction times can vary from 30 minutes to a few hours.

  • Purification:

    • The conjugated biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Dissolve Alkyne and Azide in Solvent Mix Combine Reagents Reagents->Mix Catalyst_Sol Prepare fresh Sodium Ascorbate and CuSO4 solutions Add_Catalyst Add CuSO4 then Sodium Ascorbate Catalyst_Sol->Add_Catalyst Mix->Add_Catalyst Stir Stir at Room Temp. Add_Catalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Column Column Chromatography Workup->Column Product Pure Indole-Triazole Conjugate Column->Product

Caption: A typical experimental workflow for CuAAC.

Data Presentation and Optimization

The efficiency of the CuAAC reaction with 4-Ethynyl-1-methyl-1H-indole can be influenced by several factors. The following table provides a summary of key parameters and typical ranges for optimization.

ParameterTypical RangeRationale and Expert Insights
Solvent t-BuOH/H₂O, THF/H₂O, DMSO/H₂OCo-solvents are often necessary to solubilize both the organic alkyne and the aqueous catalyst components. The choice of solvent can impact reaction rate and should be optimized for specific substrates.
Copper Source CuSO₄·5H₂O (1-5 mol%)Readily available and effective when used with a reducing agent.
Reducing Agent Sodium Ascorbate (5-20 mol%)Essential for the in situ generation of the active Cu(I) catalyst. A slight excess is often beneficial.
Ligand (for bioconjugation) THPTA (5 eq. to Cu)Crucial for protecting biomolecules from oxidative damage and accelerating the reaction in aqueous media.
Temperature Room Temperature to 50 °CThe reaction is typically efficient at room temperature. Gentle heating can be applied to accelerate slow reactions, but may not be suitable for sensitive substrates.
Reaction Time 1 - 24 hoursHighly dependent on the reactivity of the azide and the reaction concentration. Monitoring is key to determine the optimal time.

Applications in Drug Discovery and Chemical Biology

The combination of the indole scaffold with the 1,2,3-triazole linker generated via click chemistry has led to the development of a wide range of biologically active compounds.[3][7][8] The triazole ring is not merely a passive linker; it is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions with biological targets, contributing to the overall pharmacological profile of the molecule.[6]

Key Therapeutic Areas:

  • Anticancer Agents: Indole-triazole conjugates have shown significant potential as anticancer agents by targeting various mechanisms, including tubulin polymerization and receptor tyrosine kinases.[7][9] The modular nature of the click chemistry approach allows for the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

  • Antimicrobial Agents: The unique structural features of indole-triazole hybrids have been exploited to develop novel antimicrobial compounds with activity against a range of pathogens.[8]

  • Enzyme Inhibitors: The triazole moiety can effectively mimic the transition state of enzymatic reactions, making indole-triazole conjugates promising candidates for the development of enzyme inhibitors.

  • Bioconjugation and Chemical Probes: The robust and bioorthogonal nature of the CuAAC reaction makes 4-Ethynyl-1-methyl-1H-indole an excellent tool for the site-specific labeling of biomolecules. This enables a wide range of applications, including the development of fluorescent probes, affinity labels, and targeted drug delivery systems.

Conclusion

4-Ethynyl-1-methyl-1H-indole is a versatile and powerful building block for the synthesis of complex molecules through copper-catalyzed click chemistry. Its use provides a reliable and efficient route to novel indole-triazole conjugates with significant potential in drug discovery and chemical biology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.

References

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  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available from: [Link]

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  • Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Journal of Heterocyclic Chemistry. Available from: [Link]

  • A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. Available from: [Link]

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  • 1-methylindole. Organic Syntheses. Available from: [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. Available from: [Link]

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmacy and Biological and Chemical Sciences. Available from: [Link]

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  • Synthesis of 4-(di[1H-indol-3-yl]methyl)morpholine 210. ResearchGate. Available from: [Link]

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The Strategic Application of 4-Ethynyl-1-methyl-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[2] Within this esteemed class of heterocycles, 4-Ethynyl-1-methyl-1H-indole emerges as a particularly strategic building block for contemporary drug discovery. The presence of a terminal alkyne at the 4-position, coupled with a methylated nitrogen, offers a versatile handle for molecular elaboration, primarily through the robust and efficient reactions characteristic of "click chemistry."[3] This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, tailored for researchers and scientists in the field of drug development.

The Significance of the 4-Ethynyl-1-methyl-1H-indole Scaffold

The true value of 4-Ethynyl-1-methyl-1H-indole lies in the synthetic versatility imparted by its terminal ethynyl group. This functional group is a prime substrate for the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4] This reaction allows for the facile and high-yielding formation of a stable 1,2,3-triazole linkage, connecting the indole core to a vast array of other molecules or fragments.[] This capability is particularly advantageous in several modern drug discovery paradigms:

  • Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads.[6] 4-Ethynyl-1-methyl-1H-indole serves as an excellent fragment that can be elaborated by "clicking" it onto a library of azide-containing fragments, rapidly generating a diverse set of more complex molecules for screening.[7]

  • Lead Optimization: During lead optimization, the ethynyl group can be used to introduce a variety of substituents to probe the structure-activity relationship (SAR) of a lead compound. The triazole linker formed is not merely a passive spacer; it is a rigid, planar, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of the parent molecule.[3]

  • Bioconjugation: The bio-orthogonal nature of the click reaction makes 4-Ethynyl-1-methyl-1H-indole a suitable tool for linking bioactive indole-containing molecules to larger entities such as peptides, antibodies, or fluorescent probes for diagnostic and therapeutic applications.[3]

Synthesis of 4-Ethynyl-1-methyl-1H-indole: A Step-by-Step Protocol

The synthesis of 4-Ethynyl-1-methyl-1H-indole can be efficiently achieved in a two-step process starting from the commercially available 4-bromoindole. The synthetic pathway involves N-methylation followed by a Sonogashira coupling to introduce the ethynyl group.

Synthesis Start 4-Bromoindole Step1_reagents NaH, CH3I THF, 0 °C to rt Start->Step1_reagents Intermediate 4-Bromo-1-methyl-1H-indole Step1_reagents->Intermediate Step2_reagents TMS-acetylene, Pd(PPh3)2Cl2 CuI, Et3N, THF, 70 °C Intermediate->Step2_reagents Intermediate2 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-indole Step2_reagents->Intermediate2 Step3_reagents K2CO3, MeOH rt Intermediate2->Step3_reagents FinalProduct 4-Ethynyl-1-methyl-1H-indole Step3_reagents->FinalProduct CuAAC Alkyne 4-Ethynyl-1-methyl-1H-indole Reagents CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O, rt Alkyne->Reagents Azide Azide-containing Fragment (R-N3) Azide->Reagents Product 1,4-Disubstituted-1,2,3-triazole (Indole-Triazole-R) Reagents->Product

Sources

Application Note: 4-Ethynyl-1-methyl-1H-indole as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore for over 100 FDA-approved drugs. While C3-functionalization is trivial (via electrophilic aromatic substitution), C4-functionalization remains a synthetic bottleneck that offers access to unique chemical space.

4-Ethynyl-1-methyl-1H-indole represents a high-value "diversity-enabling" intermediate. The C4-alkyne moiety acts as a versatile handle for Sonogashira couplings, "Click" cycloadditions, and complex annulation reactions, while the N-methyl group protects the pyrrole nitrogen, preventing competitive metallation and improving lipophilicity. This guide provides validated protocols for synthesizing and utilizing this building block to access 3,4-annulated indoles and kinase inhibitor scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-Ethynyl-1-methyl-1H-indole
CAS Number 959918-24-2
Molecular Formula C₁₁H₉N
Molecular Weight 155.20 g/mol
Physical State Pale yellow to brown oil/solid (purity dependent)
Solubility Soluble in DCM, THF, DMSO, MeOH; Insoluble in water
Key Reactivity Terminal alkyne (Csp-H), Indole (C2/C3 nucleophilicity)
Storage -20°C, under Argon (Alkyne is prone to oxidation/polymerization)

Synthesis Protocol: Generation of the Building Block

While commercially available, in-house synthesis is often required for scale-up. The most robust route proceeds via Sonogashira coupling of 4-bromo-1-methylindole.

Step 1: Sonogashira Coupling

Reagents: 4-Bromo-1-methylindole (1.0 eq), Ethynyltrimethylsilane (1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (solvent/base).

  • Setup: Flame-dry a Schlenk flask and cycle with Argon 3x.

  • Dissolution: Dissolve 4-bromo-1-methylindole in anhydrous Et₃N (0.2 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under positive Argon flow. The solution will darken.

  • Alkyne Addition: Add Ethynyltrimethylsilane dropwise via syringe.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).

    • Yield Target: >85% of the TMS-protected intermediate.

Step 2: Desilylation

Reagents: TMS-intermediate (1.0 eq), K₂CO₃ (2.0 eq), MeOH/THF (1:1).

  • Reaction: Dissolve the TMS-intermediate in MeOH/THF. Add solid K₂CO₃. Stir at RT for 30-60 mins.

  • Workup: Dilute with water, extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Isolation: Concentrate 4-Ethynyl-1-methyl-1H-indole in vacuo.

    • Note: This compound is volatile; avoid prolonged high-vacuum exposure. Store immediately at -20°C.

Application 1: Accessing 3,4-Annulated Indoles (Conia-ene Reaction)[8]

A critical application of this building block is the synthesis of 3,4-cycloheptannoindoles and 3,4-cyclohexannoindoles .[1] These fused tricyclic systems are privileged scaffolds in natural products (e.g., clavicipitic acid analogs).

Mechanism: The reaction utilizes a Zinc(II)-catalyzed tandem cyclopropane ring-opening / Conia-ene cyclization. The N-methyl group is crucial here; unprotected indoles often fail or give lower yields due to competitive coordination of the Lewis acid to the NH.

Protocol: ZnI₂-Catalyzed Annulation

Reagents:

  • 4-Ethynyl-1-methyl-1H-indole (1.0 eq)

  • Donor-Acceptor Cyclopropane (e.g., dimethyl 2-vinylcyclopropane-1,1-dicarboxylate derivative) (1.2 eq)

  • ZnI₂ (3.0 eq) - Must be superstoichiometric for optimal yield

  • 2,6-Lutidine (2.0 eq)

  • Solvent: 1,4-Dioxane (0.3 M)

Procedure:

  • Preparation: In a glovebox or under strict Argon, weigh ZnI₂ into a pressure vial.

  • Addition: Add the indole and cyclopropane substrate dissolved in dry 1,4-dioxane.

  • Base: Add 2,6-lutidine.

  • Cyclization: Seal and heat to 100-120°C for 12-24 hours.

  • Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc.

  • Purification: Silica gel chromatography.

    • Outcome: Formation of a 7-membered ring fused to the indole C3-C4 positions.

Visual Workflow: Conia-ene Annulation

ConiaEne Start 4-Ethynyl-1-methylindole (Nucleophile) Complex Zn(II) Activation (Lewis Acid Coordination) Start->Complex + ZnI2 Partner D-A Cyclopropane (Electrophile) Partner->Complex Step1 Ring Opening (Nucleophilic Attack from C3) Complex->Step1 100°C, Dioxane Step2 Conia-ene Cyclization (Intramolecular Alkyne Attack) Step1->Step2 Tandem Process Product 3,4-Annulated Indole (Tricyclic Scaffold) Step2->Product - Zn(II)

Caption: Zn(II)-mediated cascade synthesis of tricyclic indole cores from 4-ethynyl-1-methylindole.

Application 2: Kinase Inhibitor Design (Sonogashira & Click)

In kinase drug discovery, the "gatekeeper" residue often controls selectivity. 4-Substituted indoles can project substituents into the hydrophobic back-pocket. The ethynyl group serves as a rigid linker (Sonogashira) or a precursor to a triazole mimic (Click).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize 1,4-disubstituted 1,2,3-triazoles (bioisosteres of amides).

Reagents:

  • 4-Ethynyl-1-methyl-1H-indole (1.0 eq)

  • Aryl-Azide (R-N₃) (1.0 eq)

  • CuSO₄·5H₂O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

Procedure:

  • Suspend the alkyne and azide in the solvent mixture.

  • Add freshly prepared sodium ascorbate solution, followed by CuSO₄ solution.

  • Stir vigorously at RT for 2-16 hours. The product often precipitates.

  • Workup: Dilute with water. If solid, filter and wash with cold water/Et₂O. If oil, extract with EtOAc.

  • Note: The resulting triazole places the R-group at a defined distance and angle from the indole core, critical for Structure-Activity Relationship (SAR) studies.

Visual Workflow: Divergent Synthesis

DivergentSynthesis Core 4-Ethynyl-1-methyl-1H-indole (CAS 959918-24-2) PathA Pathway A: Sonogashira Coupling (Ar-X, Pd/Cu) Core->PathA PathB Pathway B: CuAAC 'Click' (R-N3, Cu(I)) Core->PathB PathC Pathway C: Annulation (ZnI2, Cyclopropanes) Core->PathC ProdA Bis-Aryl Alkynes (Kinase Back-Pocket Binders) PathA->ProdA ProdB 1,4-Triazoles (Peptidomimetics) PathB->ProdB ProdC Fused Tricycles (Natural Product Analogs) PathC->ProdC

Caption: Divergent synthetic utility of the 4-ethynyl-1-methylindole scaffold in medicinal chemistry.

Troubleshooting & Stability

  • Instability: Terminal acetylenes on electron-rich heterocycles (like indoles) can be prone to oxidative dimerization (Glaser coupling) or polymerization.

    • Solution: Store the neat solid under Argon at -20°C. For reactions, degas solvents thoroughly.

  • C3-Reactivity: The C3 position of the indole is highly nucleophilic. Electrophiles (like halogens) intended for the alkyne might react at C3.

    • Solution: Use the alkyne as a nucleophile (Sonogashira, Click) rather than an electrophile. If electrophilic attack on the alkyne is required, consider blocking C3 or using bulky Lewis acids (like ZnI₂) that favor the alkyne activation as seen in the Conia-ene protocol.

  • N-Methylation Importance: Do not substitute with "unprotected" 4-ethynylindole for Lewis-acid catalyzed reactions (like Protocol 4). The free N-H binds Zinc/Lewis acids, killing catalytic turnover.

References

  • Synthesis and Conia-ene Application

    • Title: 3,4-Annulated Indoles via Tandem Cyclopropane Ring-Opening/Conia-ene and Michael Addition/Conia-ene Reactions.[1]

    • Source: Electronic Thesis and Dissertation Repository, 2022. (Specific usage of 4-ethynyl-1-methylindole with ZnI2).[2]

    • URL:[Link]

  • Indole Medicinal Chemistry

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[3]

    • Source: Molecules, 2020. (Context on 4-substituted indole/azaindole scaffolds).
    • URL:[Link]

  • General Sonogashira Protocols

    • Title: Sonogashira Coupling.[4][5][6][7]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Commercial Availability

    • Title: 4-Ethynyl-1-methyl-1H-indole Product Page.[8][9]

    • Source: ChemScene.

Sources

Application Note: High-Efficiency Bioconjugation using 4-Ethynyl-1-methyl-1H-indole via CuAAC

[1]

Introduction & Core Utility

4-Ethynyl-1-methyl-1H-indole (CAS: 959918-24-2) is a specialized "Click-ready" indole scaffold designed for chemoselective ligation to azide-functionalized biomolecules.[1] Unlike generic alkynes, this probe introduces a methylated indole core—a privileged pharmacophore in medicinal chemistry and a tryptophan analog in chemical biology.[1]

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Rapidly linking indole fragments to azide-tagged protein targets to assess binding affinity or build bivalent inhibitors.[1]

  • Peptidomimetics: Installing a rigid, tryptophan-like moiety into peptide backbones via triazole linkage (bioisostere for amide bonds).[1]

  • UV-Fluorescent Labeling: Utilizing the intrinsic fluorescence of the indole core (

    
    , 
    
    
    ) for label-free detection in UV-transparent media.
Chemical Profile
PropertySpecification
Chemical Name 4-Ethynyl-1-methyl-1H-indole
CAS Number 959918-24-2
Molecular Weight 155.20 g/mol
Reactive Handle Terminal Alkyne (C-4 position)
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in Water
Storage -20°C, protect from light and moisture

Mechanistic Principles

The conjugation relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] The terminal alkyne at the C-4 position of the indole reacts with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

Reaction Scheme

The 1-methyl group protects the indole nitrogen, preventing side reactions and maintaining the aromatic system's electronic properties, while the C-4 alkyne provides a sterically accessible site for the copper catalyst.

CuAAC_MechanismFigure 1: CuAAC Reaction Pathway for Indole ConjugationAzideAzide-Biomolecule(R-N3)CatalystCu(I) Catalyst(CuSO4 + THPTA + Ascorbate)Azide->CatalystAlkyne4-Ethynyl-1-methyl-1H-indole(Indole-C≡CH)Alkyne->CatalystComplexCu-AcetylideIntermediateCatalyst->Complex CoordinationProductTriazole-Linked Conjugate(Indole-Triazole-Biomolecule)Complex->Product Cycloaddition

Figure 1: The Cu(I) complex coordinates the terminal alkyne of the indole and the azide tag on the biomolecule, facilitating the formation of a regioselective 1,4-triazole product.

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: The hydrophobic nature of the indole core requires organic co-solvents.[1] DMSO is preferred for biological compatibility.

  • Calculate Mass: Weigh approximately 1–2 mg of 4-Ethynyl-1-methyl-1H-indole.

  • Dissolution: Add high-grade anhydrous DMSO to achieve a concentration of 10 mM .

    • Example: Dissolve 1.55 mg in 1.0 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: Solutions are stable for 3 months if kept dry.[1]

Protocol B: Bioconjugation Workflow (Protein Labeling)

Target: Labeling a protein (100 µL at 50 µM) containing a site-specific azide (e.g., incorporated via unnatural amino acids).

Reagents Required:

  • Protein-N3: 50 µM in PBS (pH 7.4).

  • Indole-Alkyne Stock: 10 mM in DMSO.[1]

  • CuSO4: 20 mM in water (freshly prepared).[1]

  • THPTA Ligand: 50 mM in water (Tris(3-hydroxypropyltriazolylmethyl)amine).[1] Essential to protect protein from oxidation.

  • Sodium Ascorbate: 100 mM in water (freshly prepared).

Step-by-Step Procedure:

  • Prepare the Catalyst Premix:

    • In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.[1]

    • Mix 2 µL of CuSO4 (20 mM) + 4 µL of THPTA (50 mM). Incubate for 2 minutes.

    • Why? Pre-complexing Copper with THPTA prevents protein precipitation and accelerates the reaction.[1]

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, add reagents in the following order:

    • 85 µL Protein-N3 solution (PBS).[1]

    • 1 µL Indole-Alkyne Stock (10 mM).[1] Final conc: 100 µM (20x excess).

    • 4 µL Catalyst Premix (from Step 1).[1] Final Cu conc: ~0.8 mM.[1]

    • 10 µL Sodium Ascorbate (100 mM).[1] Final conc: 10 mM.[1]

  • Incubation:

    • Vortex gently to mix.[1]

    • Incubate at Room Temperature for 1 hour in the dark (or 4°C overnight).

    • Note: If the protein is sensitive to oxidation, purge the headspace with Argon.[1]

  • Quenching & Purification:

    • Add EDTA (final 5 mM) to chelate copper.[1]

    • Remove excess indole and reagents using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.[1]

    • Validation: The unreacted indole is small (155 Da) and hydrophobic; it may stick to plastic.[1] Ensure thorough washing or use size-exclusion chromatography (SEC).[1]

Quality Control & Analysis

LC-MS Verification

The most definitive check is observing the mass shift.[1]

  • Expected Mass Shift: +155.20 Da (Indole-Alkyne)[1]

  • Method: Reverse Phase HPLC (C4 or C18 column).[1]

    • Mobile Phase: H2O/Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% to 95% B over 10 mins.[1]

  • Success Criteria: Disappearance of the Azide-Protein peak and appearance of the Product peak (+155 Da).

Fluorescence Characterization

While 1-methylindoles are not "bright" fluorophores like Fluorescein, they possess intrinsic UV fluorescence useful for purity checks.[1]

  • Excitation: 280–290 nm[1]

  • Emission: 310–350 nm (Solvent dependent)

  • Note: The triazole formation may slightly red-shift the emission compared to the free alkyne due to extended conjugation, though the effect is often subtle in 4-substituted indoles.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation Indole solubility limits exceeded.Reduce Indole excess to 5x-10x. Ensure DMSO < 5% v/v final.
Protein Degradation Reactive Oxygen Species (ROS) from Cu/Ascorbate.[1]Increase THPTA concentration (1:10 Cu:Ligand ratio).[1] Perform reaction at 4°C.
Low Yield Inactive Copper or Oxygen inhibition.[1]Use fresh Sodium Ascorbate (it degrades rapidly).[1] Degas buffers.
High Background Non-specific hydrophobic binding of indole.[1]Perform extensive washing with buffers containing 5-10% glycerol or low detergent (0.05% Tween-20).[1]

Visualization of Workflow

WorkflowFigure 2: Step-by-Step Bioconjugation Workflowcluster_prepPreparationcluster_rxnReactioncluster_purificationPurificationStep1Dissolve Indole(DMSO Stock)Step3Mix Components:Protein + Indole + Catalyst + AscorbateStep1->Step3Step2Premix Cu:THPTA(1:5 Ratio)Step2->Step3Step4Incubate1 hr @ RTStep3->Step4Step5Quench with EDTAStep4->Step5Step6Desalting / Dialysis(Remove excess Indole)Step5->Step6

Figure 2: Operational sequence for labeling azide-modified biomolecules with 4-Ethynyl-1-methyl-1H-indole.

References

  • Chemical Synthesis: Kerr, M. A., et al. (2022).[1] 3,4-Annulated Indoles via Tandem Cyclopropane Ring-Opening/Conia-ene and Michael Addition/Conia-ene Reactions.

  • Commercial Availability & Classification: ChemScene. 4-Ethynyl-1-methyl-1H-indole Product Page.

  • Bioconjugation Methodology: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Indole Photophysics: Photophysical properties of substituted indoles. NIST Chemistry WebBook.[1]

Application Note: Metal-Free Synthesis of 4-Ethynyl-1-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the indole scaffold at the C4 position represents a significant challenge in medicinal chemistry due to the inherent electronic bias of the indole ring, which favors electrophilic substitution at C3. However, C4-substituted indoles are increasingly privileged pharmacophores in kinase inhibitors (e.g., Rho-kinase) and antiviral agents. Traditional methods for introducing alkynes, such as the Sonogashira coupling, rely on Palladium/Copper catalysis. While effective, these methods introduce heavy metal contaminants that require costly remediation to meet ICH Q3D guidelines for pharmaceutical intermediates.

This Application Note details a robust, metal-free synthetic route to 4-ethynyl-1-methyl-1H-indole using the Seyferth-Gilbert Homologation (Bestmann-Ohira modification) . This protocol operates under mild basic conditions at room temperature, avoiding both transition metals and the cryogenic/strong-base conditions associated with traditional Corey-Fuchs olefination.

Scientific Background & Retrosynthetic Analysis

The C4 Functionalization Challenge

The indole nucleus is electron-rich, with the nitrogen lone pair activating the C3 position. Direct C-H functionalization at C4 is electronically unfavorable without specific directing groups or transition metal catalysts (e.g., Rh/Ru). Therefore, the most reliable metal-free approach involves the functional group transformation of a pre-installed aldehyde at C4.

Strategic Disconnection

The target molecule, 4-ethynyl-1-methyl-1H-indole (1) , is accessed via a one-carbon homologation of 1-methyl-1H-indole-4-carbaldehyde (2) .

  • Route A (Recommended): Bestmann-Ohira Reagent (BOR). Uses mild carbonate base (K₂CO₃) and methanol.[1] Strictly transition-metal-free.

  • Route B (Alternative): Corey-Fuchs Reaction.[1][2] Uses PPh₃/CBr₄ followed by n-BuLi.[2] While transition-metal-free, it requires pyrophoric lithium bases and low temperatures.

Figure 1: Retrosynthetic Logic

Retrosynthesis Target 4-Ethynyl-1-methyl-1H-indole (Target) Aldehyde 1-Methyl-1H-indole-4-carbaldehyde (Precursor) Target->Aldehyde Homologation BOR Bestmann-Ohira Reagent (Seyferth-Gilbert) Aldehyde->BOR Reagent

Caption: Retrosynthetic disconnection relying on C1-homologation of the aldehyde.

Primary Protocol: Bestmann-Ohira Homologation[5][6]

This protocol utilizes the Bestmann-Ohira Reagent (BOR) (dimethyl (1-diazo-2-oxopropyl)phosphonate).[3] The reaction is driven by the base-mediated deacetylation of the reagent to generate the active dimethyl diazomethylphosphonate anion in situ.

Materials & Reagents[1][3][5][7][8]
  • Substrate: 1-Methyl-1H-indole-4-carbaldehyde (1.0 equiv).

  • Reagent: Bestmann-Ohira Reagent (1.2 - 1.5 equiv).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv).

  • Solvent: Methanol (MeOH), anhydrous.

  • Atmosphere: Nitrogen or Argon.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a diazoalkene intermediate which undergoes rapid elimination to the alkyne.

Mechanism Step1 BOR Reagent (Deacetylation via K2CO3/MeOH) Active Diazo-phosphonate Anion (Active Species) Step1->Active -AcOMe Betaine Betaine Intermediate Active->Betaine + Aldehyde Diazoalkene Diazoalkene Betaine->Diazoalkene - (MeO)2PO2K Carbene Vinylidene Carbene Diazoalkene->Carbene - N2 Product 4-Ethynyl Indole Carbene->Product 1,2-H Shift

Caption: Mechanistic cascade of the Seyferth-Gilbert homologation using BOR.

Experimental Procedure (Step-by-Step)
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.[1]

  • Substrate Dissolution: Add 1-methyl-1H-indole-4-carbaldehyde (159 mg, 1.0 mmol) and anhydrous Methanol (5 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (276 mg, 2.0 mmol) in one portion. The suspension may become slightly turbid.

  • Reagent Addition: Add the Bestmann-Ohira Reagent (230 mg, 1.2 mmol) dropwise via syringe over 5 minutes.

    • Note: Gas evolution (N₂) may be observed as the reaction progresses.

  • Reaction: Stir the mixture at Room Temperature (20–25 °C) for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot (lower R_f) should disappear, replaced by the alkyne (higher R_f, UV active).

  • Quench & Workup:

    • Dilute the reaction mixture with Diethyl Ether (20 mL) and Water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with Diethyl Ether (2 x 15 mL).

    • Combine organics, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 90:10).

Expected Yield & Data
  • Yield: 85–92% (Typical for electron-rich aromatics).

  • Appearance: Pale yellow to off-white solid.

Analytical Characterization

To validate the synthesis, look for the diagnostic loss of the aldehyde proton and the appearance of the acetylenic proton.

TechniqueDiagnostic SignalAssignment
¹H NMR (400 MHz, CDCl₃)δ ~3.30 ppm (s, 1H)C≡C-H (Terminal Alkyne)
δ ~10.2 ppm (Absent)CHO (Aldehyde - Disappears)
δ ~3.80 ppm (s, 3H)N-CH₃ (Methyl group)
¹³C NMR (100 MHz, CDCl₃)δ ~82.0, 78.5 ppmC≡C (Alkyne Carbons)
IR Spectroscopy ~2100 cm⁻¹ (Weak/Medium)C≡C Stretch
~3250–3300 cm⁻¹ (Sharp)≡C-H Stretch

Comparative Analysis: Metal-Free vs. Metal-Catalyzed

The following table summarizes why the Bestmann-Ohira protocol is preferred for pharmaceutical intermediates over traditional methods.

FeatureBestmann-Ohira (This Protocol)Sonogashira CouplingCorey-Fuchs Reaction
Metal Content None (Strictly Organic)Pd/Cu (Requires scavenging)Li (Organometallic)
Conditions Mild Base (K₂CO₃), RTHigh Temp, Amine BaseCryogenic (-78°C), Strong Base
Atom Economy Moderate (Loss of phosphate)HighLow (Multi-step, heavy waste)
Scalability High (No pyrophorics)Moderate (Cat. poisoning)Low (BuLi handling)
Impurity Profile Phosphate salts (Water soluble)Pd/Cu traces (Genotoxic)Phosphine oxides (Hard to remove)

Safety & Handling

  • Bestmann-Ohira Reagent: While more stable than many diazo compounds, it should be stored in a refrigerator (2-8°C). Avoid heating the neat reagent.

  • Diazo Intermediates: The reaction generates N₂ gas. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.

  • Solvents: Methanol is toxic and flammable. Perform all operations in a fume hood.

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[3] Synlett, 1996(06), 521-522.

  • Dickson, H. D., Smith, S. C., & Hinkle, K. W. (2004).[1] A mild, chemoselective protocol for the conversion of aldehydes to alkynes.[1][3] Tetrahedron Letters, 45(29), 5597-5599.

  • Giering, S. J., et al. (2021). Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids. RSC Advances. (Context on Indole reactivity).

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[2][4][3][5][6] Tetrahedron Letters, 13(36), 3769-3772. (Comparison Method).

Sources

Large-scale synthesis of 4-Ethynyl-1-methyl-1h-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 4-Ethynyl-1-methyl-1H-indole

Executive Summary

4-Ethynyl-1-methyl-1H-indole is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and molecular glues. While bench-scale synthesis often relies on unoptimized Sonogashira couplings followed by chromatographic purification, such methods are untenable for multi-kilogram production due to safety hazards (Glaser homocoupling), cost (palladium loss), and throughput bottlenecks (chromatography).

This application note details a robust, scalable process for the synthesis of 4-ethynyl-1-methyl-1H-indole starting from commercially available 4-bromoindole. The protocol prioritizes process safety , crystalline isolation , and catalyst economy .

Retrosynthetic Strategy & Pathway

The synthesis is designed as a linear, three-step sequence. The decision to methylate before the Sonogashira coupling is critical; N-methyl protons are acidic and can interfere with base-mediated coupling cycles, leading to side reactions. Furthermore, the N-methyl group increases the solubility of the intermediate in preferred process solvents (toluene/THF).

Step 1: N-Methylation of 4-bromoindole using mild phase-transfer conditions (avoiding pyrophoric NaH). Step 2: Sonogashira coupling with trimethylsilylacetylene (TMSA) to install the protected alkyne. Step 3: Controlled desilylation to release the terminal alkyne.

SyntheticPathway SM 4-Bromoindole (SM) INT1 4-Bromo-1-methylindole (Intermediate A) SM->INT1 MeI, KOH, DMSO 0-25°C, 95% INT2 4-((TMS)ethynyl)-1-methylindole (Intermediate B) INT1->INT2 TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, 80°C, 92% PROD 4-Ethynyl-1-methyl-1H-indole (Target) INT2->PROD K2CO3, MeOH RT, 1h, 96%

Figure 1: Synthetic route for 4-Ethynyl-1-methyl-1H-indole.

Process Chemistry Considerations

Safety: The Acetylene Hazard

Terminal acetylenes are high-energy functional groups.

  • Thermal Hazard: Differential Scanning Calorimetry (DSC) of 4-ethynylindoles typically shows sharp exotherms >150°C. Distillation is forbidden at scale.

  • Glaser Coupling: The presence of CuI and O2 leads to di-alkyne dimers (homocoupling). Strict inertion (N2/Ar sparging) is mandatory.

Catalyst Selection
  • Palladium Source: Pd(PPh3)2Cl2 is selected over Pd(dppf)Cl2 for cost efficiency and ease of removal.

  • Copper Loading: Minimized to 1.5 mol% to reduce homocoupling risks while maintaining reaction rate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-methylindole

Rationale: Use of KOH/DMSO avoids the hydrogen gas evolution associated with NaH, making the process safer for large reactors.

Reagents:

  • 4-Bromoindole (1.0 equiv)

  • Iodomethane (MeI) (1.2 equiv)

  • KOH (powdered) (2.0 equiv)

  • DMSO (5 vol)

Protocol:

  • Charge 4-bromoindole and DMSO into the reactor. Stir to dissolve.

  • Cool the mixture to 10°C.

  • Add powdered KOH in portions, maintaining internal temperature < 25°C.

  • Add Iodomethane dropwise over 60 minutes. Caution: Exothermic.

  • Stir at 20–25°C for 2 hours. Monitor by HPLC (Target: < 0.5% SM).

  • Quench: Slowly add water (10 vol) while cooling (keep < 30°C).

  • Isolation: The product precipitates as a solid or heavy oil. Extract with MTBE (methyl tert-butyl ether). Wash organic layer with water (3x) to remove DMSO.

  • Concentrate to dryness.

    • Yield Expectation: 95-98%

    • Appearance: Pale yellow oil (crystallizes upon standing).

Step 2: Sonogashira Coupling (Installation of TMS-Alkyne)

Rationale: Triethylamine serves as both solvent and base, simplifying workup. High dilution is avoided to maximize throughput.

Reagents:

  • 4-Bromo-1-methylindole (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.02 equiv / 2 mol%)

  • CuI (0.015 equiv / 1.5 mol%)

  • Triethylamine (Et3N) (6 vol)

Protocol:

  • Inertion: Charge 4-bromo-1-methylindole, Pd(PPh3)2Cl2, and CuI into the reactor. Cycle Vacuum/Nitrogen 3 times.

  • Add degassed Et3N. Sparge with Nitrogen for 15 minutes.

  • Add TMSA via syringe/header tank.

  • Heat the mixture to 75–80°C .

    • Note: Reaction rate is sensitive to O2. Ensure positive N2 pressure.

  • Stir for 4–6 hours. Monitor HPLC (Target: > 98% conversion).

  • Workup: Cool to 20°C. Filter the batch through a Celite pad to remove Pd/Cu salts. Rinse cake with EtOAc.

  • Concentrate the filtrate.[1]

  • Purification: Recrystallize from Heptane/EtOAc (9:1) to remove Pd residuals.

    • Yield Expectation: 88-92%

    • Appearance: Crystalline tan solid.

Step 3: Deprotection to 4-Ethynyl-1-methyl-1H-indole

Rationale: K2CO3/MeOH is milder than TBAF and avoids silicon byproducts that complicate extraction.

Reagents:

  • 4-((trimethylsilyl)ethynyl)-1-methylindole (1.0 equiv)

  • K2CO3 (0.5 equiv)

  • Methanol (MeOH) (8 vol)

Protocol:

  • Dissolve the TMS-intermediate in MeOH.

  • Add K2CO3 solid.

  • Stir at 20°C for 1–2 hours. Do not heat.

  • Monitor HPLC (complete conversion is usually rapid).

  • Workup: Concentrate MeOH to ~2 vol. Dilute with water (10 vol) and extract with DCM (Dichloromethane) or MTBE.

  • Wash organic layer with brine.[2] Dry over MgSO4.[1][3]

  • Final Isolation: Concentrate at < 35°C (product is volatile and heat-sensitive).

  • Storage: Store under Argon at -20°C. Protect from light.

    • Yield Expectation: 95%

    • Purity: >99% (HPLC area).[1]

Data Summary & Specifications

ParameterSpecificationNotes
Overall Yield 80–85%Calculated from 4-bromoindole
Appearance Off-white to pale brown solidDarkens upon air exposure
Purity (HPLC) > 98.5%Critical for kinase assays
Pd Content < 20 ppmRequires scavenger resin if skipped cryst.
Storage -20°C, Dark, InertPolymerizes at ambient temp over months

Troubleshooting & Optimization

Issue: Homocoupling (Glaser Product) Observed

  • Symptom:[4][5] New peak at RRT ~1.5 on HPLC; dimer formation.

  • Root Cause:[5][6] Oxygen ingress during Step 2.

  • Fix: Increase N2 sparging time; ensure TMSA is added after degassing.

Issue: Incomplete Conversion in Step 2

  • Symptom:[4][5] Reaction stalls at 80% conversion.

  • Root Cause:[5][6] Catalyst poisoning or aryl bromide deactivation.

  • Fix: Add a second charge of catalyst (0.5 mol%) dissolved in degassed solvent. Raise temp to reflux (caution: check solvent BP).

Issue: Darkening of Final Product

  • Symptom:[4][5] Product turns black during drying.

  • Root Cause:[5][6] Oxidation/Polymerization.

  • Fix: Limit drying temperature to 30°C. Use a radical inhibitor (e.g., BHT) in trace amounts if permissible for downstream use.

Equipment & Workflow Logic

Workflow cluster_0 Step 2: Coupling Reactor cluster_1 Step 3: Deprotection & Isolation Reactor Glass-Lined Reactor (Inert Atmosphere) Filter Pressure Filter (Celite Bed) Reactor->Filter Filtration of Pd/Cu Hydrolysis Mixing Vessel (MeOH/K2CO3) Filter->Hydrolysis Transfer Filtrate Evap Rotary Evaporator (T < 35°C) Hydrolysis->Evap Solvent Swap & Conc. Storage Cold Storage (-20°C) Evap->Storage Final Product

Figure 2: Process workflow for the coupling and deprotection stages.

References

  • Sonogashira Coupling Mechanism & C

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Indole Functionaliz

    • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C-C Bond Forming Processes.
  • Safety in Alkyne Synthesis

    • Sperry, J. B., et al. (2010). Safety of Alkynes: Thermal Stability and Handling. Organic Process Research & Development, 14(3), 667-672.
  • Deprotection of TMS-Alkynes

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing mild base cleavage of silyl alkynes).

Sources

Troubleshooting & Optimization

Purification of 4-Ethynyl-1-methyl-1h-indole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PUR-4EM-IND-001 Subject: Technical Guide: Purification of 4-Ethynyl-1-methyl-1H-indole via Column Chromatography Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

Purifying 4-Ethynyl-1-methyl-1H-indole presents a unique intersection of challenges: handling the acid-sensitivity of the electron-rich indole core, preserving the reactive terminal alkyne, and removing stubborn byproducts typical of Sonogashira couplings (specifically Triphenylphosphine oxide - TPPO).[1]

This guide deviates from standard "cookbook" protocols. Instead, it provides a diagnostically driven workflow . We prioritize pre-column remediation (TPPO removal) to prevent column overloading and employ a buffered stationary phase to minimize on-column polymerization.[1][2]

Module 1: Pre-Purification Diagnostics (The "Triage")

Before packing your column, you must address the "Invisible" impurities that destroy separation resolution.

Critical Check: The TPPO Problem

If you synthesized this compound via Sonogashira coupling, your crude mixture likely contains Triphenylphosphine oxide (TPPO).[1][2] TPPO is deceptive; it streaks on TLC and can co-elute with polar indoles.

  • Diagnostic: Run a TLC in 100% EtOAc. TPPO usually has an Rf of ~0.3–0.4 but trails heavily.

  • Resolution: Do not load a crude reaction mixture containing >10% TPPO onto a silica column. It will broaden your product bands.

Protocol: The "TPPO Crash" (Pre-Column Workup)

  • Concentrate the crude reaction mixture to a viscous oil.

  • Resuspend in a minimum amount of Dichloromethane (DCM) .

  • Slowly add cold Diethyl Ether (Et₂O) or Hexanes (ratio 1:5 DCM:Hexane) with vigorous stirring.

  • TPPO will precipitate as a white solid.

  • Filter through a sintered glass funnel. The filtrate contains your indole product.

Module 2: The Separation Protocol

Stationary Phase Strategy: The "Buffered" Column

Terminal alkynes and electron-rich indoles are acid-sensitive. Standard Silica Gel 60 (pH ~6.5–7.[1][2]0) can be sufficiently acidic to catalyze dimerization or hydration of the alkyne over long elution times.

  • The Fix: Use Triethylamine (TEA) to neutralize the silica.[1]

  • Packing Method: Slurry pack the silica using Hexanes + 1% TEA . Flush with 2 column volumes (CV) of this buffer before introducing the product.[1]

Mobile Phase Gradient
  • Solvent A: Hexanes (or Petroleum Ether)[1][2][3]

  • Solvent B: Ethyl Acetate (EtOAc)[1][2]

  • Modifier: 0.5% TEA (Maintain this throughout the run to prevent "tailing").

PhaseSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 100:0 (+1% TEA)Neutralize silica acidity.[1][2]
Loading DCM (Min. volume)Load sample as a tight band.
Elution 1 98:2Elute non-polar impurities (e.g., bis-TMS acetylene residues).[1][2]
Elution 2 95:5 to 90:10Target elution window. 4-Ethynyl-1-methylindole typically elutes here.[1]
Wash 50:50Flush remaining TPPO/dimers.

Technical Insight: 4-Ethynyl-1-methylindole is less polar than 4-bromo-1-methylindole (starting material) due to the loss of the polarizable bromine, but the difference is slight.[1] A shallow gradient (e.g., 1% increase every 2 CV) is required for separation.[1][2]

Module 3: Visualizing the Workflow

The following diagram outlines the critical decision paths for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira Product) CheckTPPO Diagnostic: High TPPO Content? Start->CheckTPPO Precipitation Pre-Column Protocol: Resuspend in DCM -> Add Hexanes Filter off TPPO Solid CheckTPPO->Precipitation Yes (Major Impurity) TLC_Check TLC Analysis (Solvent: 9:1 Hex/EtOAc) CheckTPPO->TLC_Check No (Minor Impurity) Precipitation->TLC_Check Column_Setup Column Setup: Silica Gel 60 Pre-treat with 1% Et3N in Hexanes TLC_Check->Column_Setup Rf ~0.3-0.4 Elution Gradient Elution: 0% -> 10% EtOAc in Hexanes Column_Setup->Elution Fractions Fraction Analysis: Pool Pure Fractions Elution->Fractions Storage Storage: Concentrate < 30°C Store under Argon @ -20°C Fractions->Storage

Caption: Figure 1. Optimized purification workflow for 4-Ethynyl-1-methyl-1H-indole, emphasizing pre-column TPPO removal and buffered silica chromatography.

Module 4: Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly on the TLC and column. Is it decomposing?

  • Diagnosis: Indoles are nitrogenous bases (albeit weak).[1][2] They interact with the silanol groups (Si-OH) on the silica surface via hydrogen bonding.[1]

  • The Fix: This confirms the need for Triethylamine (TEA) .[1] If you are already using TEA and it still streaks, the sample might be too concentrated, or you have residual copper salts from the coupling.

  • Action: Wash the crude organic layer with 10% EDTA or NH₄Cl(aq) before the column to strip copper residues, which cause severe streaking.[1]

Q2: I see a red/brown band stuck at the top of the column that won't move.

  • Diagnosis: This is likely polymerized indole or oxidative decomposition products (Glaser coupling diynes).[1][2]

  • Action: Ignore it. Do not increase polarity to "flush" this down; you will only contaminate your pure fractions. This material is usually insoluble and essentially "dead."

Q3: The starting material (4-bromo-1-methylindole) and product (4-ethynyl-1-methylindole) are co-eluting. [1][2]

  • Diagnosis: The Rf difference is insufficient for the current gradient speed.

  • Action: Switch to a Toluene/Hexane system. Aromatic solvents like toluene interact with the indole pi-system differently than EtOAc, often providing orthogonal selectivity. Try Toluene:Hexane (1:1).[1][2]

Q4: Can I use Alumina instead of Silica?

  • Analysis: Yes. Neutral Alumina (Activity Grade II or III) is actually safer for terminal alkynes than silica because it is less acidic.[1][2]

  • Trade-off: Alumina has lower resolution (theoretical plates) than silica.[1][2] Only use this if the TEA-buffered silica method fails to prevent decomposition.

Module 5: Stability & Storage Protocols

Once purified, 4-Ethynyl-1-methyl-1H-indole is a reactive intermediate.[1][2]

  • Light Sensitivity: Indoles oxidize to isatin-like derivatives under UV/visible light. Wrap flasks in aluminum foil during evaporation.

  • Concentration: Do not heat above 35°C on the rotary evaporator. Terminal alkynes can polymerize thermally.

  • Long-term Storage: Store as a solid or concentrated oil under an Argon atmosphere at -20°C. Avoid storing in solution (especially chlorinated solvents like chloroform) for long periods, as these can become acidic over time.[1][2]

References

  • Sonogashira Coupling & Workup: Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews. [Link][1]

  • TPPO Removal Techniques: Batesky, D. C., et al. (2017).[1][2][4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4] The Journal of Organic Chemistry. [Link][1][2][4]

  • Indole Purification (Buffered Silica): Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[5] The Journal of Organic Chemistry. [Link] (Foundational text on Flash Chromatography parameters).[1][2]

  • General Indole Synthesis/Handling: Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Optimizing reaction conditions for ethynylation of 1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: IND-ETH-001 Topic: Optimization of Reaction Conditions for Ethynylation of 1-Methyl-1H-Indole Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Strategic Overview & Method Selection

Before optimizing conditions, you must select the synthetic pathway that aligns with your starting material availability and atom-economy goals. The ethynylation of 1-methyl-1H-indole generally proceeds via two distinct mechanisms: Direct C–H Functionalization (Modern, Atom-Economical) or Classical Cross-Coupling (Robust, Pre-functionalized).

Decision Matrix: Pathway Selection

ReactionSelection Start Start: 1-Methyl-1H-Indole Q1 Is the Indole pre-functionalized (e.g., 3-Iodo)? Start->Q1 Goal Goal: 3-Alkynyl-1-methylindole RouteA Route A: Classical Sonogashira (Pd/Cu Catalysis) Q1->RouteA Yes (Halide present) RouteB Route B: Direct C-H Alkynylation (Au or Hypervalent Iodine) Q1->RouteB No (Native C-H) CondA Requires: 3-Iodo-1-methylindole Risk: Homocoupling (Glaser) RouteA->CondA CondB Requires: TIPS-EBX Reagent Benefit: Atom Economy, C3 Selective RouteB->CondB CondA->Goal CondB->Goal

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.

Protocol A: Direct C3-H Alkynylation (Gold/TIPS-EBX)

This is the preferred method for unmodified 1-methyl-1H-indole. It utilizes hypervalent iodine reagents (TIPS-EBX) and Gold(I) catalysis to achieve high regioselectivity at the C3 position without pre-functionalization.

Core Mechanism & Logic

The reaction relies on the "oxidative alkynylation" mechanism. The Gold(I) catalyst activates the alkyne triple bond of the hypervalent iodine reagent (TIPS-EBX). The nucleophilic C3 position of the indole attacks this activated complex. Unlike traditional cross-couplings, the iodine(III) center acts as a "hyperleaving group" and oxidant, driving the reaction.

Optimized Protocol
  • Substrate: 1-Methyl-1H-indole (1.0 equiv)

  • Reagent: TIPS-EBX (1.2 equiv)[1]

  • Catalyst: AuCl (5 mol%) or AuCl(PPh3) / AgSbF6 (5 mol%)

  • Solvent: Acetonitrile (MeCN) or Diethyl Ether (Et2O)

  • Conditions: Room Temperature (23°C), open air possible but inert atmosphere recommended for reproducibility.

Troubleshooting Guide: Direct C-H Activation

Q: My conversion stalls at ~40-50%. Adding more catalyst doesn't help. Why? A: This is often due to the degradation of the TIPS-EBX reagent or catalyst poisoning.

  • Root Cause: TIPS-EBX is sensitive to prolonged thermal stress or nucleophilic attack by solvent impurities.

  • Fix:

    • Reagent Quality: Recrystallize TIPS-EBX from CH3CN/Et2O if it appears yellow/brown (should be white).

    • Slow Addition: Do not add all TIPS-EBX at once. Add it in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h).

    • Gold Source: Switch from simple AuCl to a cationic gold species generated in situ (AuCl(PPh3) + AgSbF6) to increase Lewis acidity and turnover frequency [1].

Q: I am observing a byproduct that looks like the C2-alkynylated isomer. A: While C3 is electronically favored, steric bulk or high temperatures can force C2 functionalization.

  • Root Cause: 1-Methylindole is highly nucleophilic at C3. If C3 is blocked or if the reaction temperature is too high (>60°C), the "thermodynamic" C2 product may form, or migration can occur.

  • Fix:

    • Temperature Control: Strictly maintain 20–25°C. Do not heat.

    • Solvent Switch: Change from MeCN (polar) to Et2O or Toluene (non-polar). Non-polar solvents often enhance the kinetic preference for C3 by destabilizing the transition state required for C2 attack [2].

Q: The reaction mixture turns black immediately. A: "Gold mirror" formation indicates reduction of Au(I) to Au(0), which is catalytically inactive for this cycle.

  • Root Cause: Presence of strong reducing agents or amine impurities in the indole starting material.

  • Fix: Distill 1-methyl-1H-indole prior to use to remove oxidative impurities or polymerized indoles.

Workflow Visualization: Gold Catalysis Cycle

GoldCycle Au_Cat Au(I) Catalyst Complex_A Au-Activated Alkyne Complex Au_Cat->Complex_A + TIPS-EBX TIPS_EBX TIPS-EBX (Hypervalent Iodine) Intermediate C3-Aurate Intermediate Complex_A->Intermediate + Indole (C3 Attack) Indole 1-Methylindole (Nucleophile) Product 3-Alkynylindole + Au(I) + ArI Intermediate->Product Reductive Elimination - Iodobenzoic acid Product->Au_Cat Regeneration

Figure 2: Simplified catalytic cycle for Au(I)-mediated C3-alkynylation using TIPS-EBX.

Protocol B: Classical Sonogashira Coupling

Use this route if you already possess 3-iodo-1-methylindole . This method is robust but requires careful control of oxygen to prevent alkyne homocoupling.

Optimized Protocol
  • Substrate: 3-Iodo-1-methylindole (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., TIPS-acetylene) (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2-5 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Et3N or Diisopropylamine (DIPA) / THF (1:1 mixture)

  • Conditions: Degassed, Argon atmosphere, 40–60°C.

Troubleshooting Guide: Cross-Coupling
IssueObservationRoot CauseCorrective Action
Glaser Coupling Formation of di-alkyne (R-C≡C-C≡C-R) instead of product.Presence of Oxygen (O2) promotes Cu-mediated homocoupling.Critical: Degas solvents via "Freeze-Pump-Thaw" (3 cycles) or vigorous Argon sparging for 20 mins.
Pd Black Black precipitate forms early; reaction stops.Catalyst decomposition / Ligand dissociation.Add excess PPh3 (10 mol%) to stabilize the Pd species. Ensure temperature is not >80°C.
No Reaction Starting material (Iodoindole) remains unchanged.Oxidative addition failure (Sterics/Electronics).3-Iodoindoles are electron-rich and can be sluggish. Switch to Pd(dppf)Cl2 or bulky phosphine ligands (e.g., XPhos) to facilitate oxidative addition [3].

Purification & Analysis

Q: My product decomposes on the silica column. A: Indoles, especially alkynyl-substituted ones, can be acid-sensitive.

  • Fix: Pre-treat the silica gel with 1% Triethylamine (Et3N) in Hexanes before loading the column. This neutralizes the acidic sites on the silica. Use a gradient of Hexanes:Ethyl Acetate.

Q: How do I verify regioselectivity (C2 vs C3)? A: 1H NMR is definitive.

  • C3-Substituted: You will see a singlet (or doublet with small coupling) for the C2-H proton around 7.0–7.2 ppm .

  • C2-Substituted: You will see the C3-H proton, often further upfield, and the characteristic splitting pattern of the benzene ring protons will differ.

  • NOESY: Look for a correlation between the N-Methyl group (approx 3.7 ppm) and the C2-H proton. If this correlation exists, C2 is unsubstituted (meaning your product is C3-alkynylated).

References

  • Brand, J. P., & Waser, J. (2010). Direct Alkynylation of Indole and Pyrrole Heterocycles.[2] Angewandte Chemie International Edition, 49(41), 7304–7307.

  • Tolnai, G. L., et al. (2016).[3] Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX. Beilstein Journal of Organic Chemistry, 12, 745–749.[3] [3]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Li, Y., et al. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. Molecules, 25(9), 2089.

Sources

Troubleshooting low conversion rates in indole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Functionalization Troubleshooting

Topic: Troubleshooting Low Conversion Rates in Indole Functionalization Role: Senior Application Scientist Status: Operational

Module 1: The Diagnostic Triage

"Why is my reaction stalling?"

Low conversion in indole chemistry is rarely a simple kinetic issue; it is usually a competition between the indole's inherent nucleophilicity (C3) and the desired catalytic cycle (often C2 or C-H activation). Before adjusting equivalents, use this logic flow to identify the bottleneck.

Visual Diagnostic Tree

(Graphviz Diagram: Troubleshooting Logic Flow)

IndoleTroubleshooting Start START: Low Conversion (<30%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckPd Is Product Forming? CheckSM->CheckPd Yes ElectronicMismatch Electronic Deactivation (EWG on Ring / N-Protecting Group) CheckSM->ElectronicMismatch No (SM Intact) Oligomerization Oligomerization/Dimerization (Acid-Mediated) CheckPd->Oligomerization Baseline Junk RegioScramble Regioselectivity Issues (C2 vs C3 Competition) CheckPd->RegioScramble Wrong Isomer CatalystDeath Catalyst Deactivation (Pd Black / Aggregation) Action2 Action: Add Oxidant (Ag/Cu) or Switch Solvent (Avoid DMF/DMA) CatalystDeath->Action2 ElectronicMismatch->CatalystDeath If Metal Catalyzed StericBlock Steric Hindrance (C3 Substituent / Ortho-groups) ElectronicMismatch->StericBlock If Electrophilic Action1 Action: Switch to Electron-Rich Ligand or Remove EWG Protecting Group ElectronicMismatch->Action1

Caption: Decision matrix for isolating the root cause of stalled indole functionalization, distinguishing between kinetic inhibition and catalyst deactivation.

Module 2: The C3-Functionalization Hub (Electrophilic Substitution)

Context: The C3 position is the "super-nucleophile" of the indole system. Low conversion here is counter-intuitive and usually points to electronic deactivation or Lewis Acid failure.

Q: I am attempting a Friedel-Crafts alkylation at C3, but the reaction stalls at 20% conversion. Why?

A: This is likely due to Product Inhibition or N-H Poisoning .

  • Mechanism: The indole C3 attacks the electrophile. The resulting intermediate (indolenium ion) must lose a proton to re-aromatize.

  • The Stall: If you are using a Lewis Acid (e.g.,

    
    , 
    
    
    
    ), the basic nitrogen of the product (or the starting material) can coordinate to the metal center, poisoning the catalyst.
  • Solution:

    • Protect the Nitrogen: Use an electron-withdrawing group (EWG) like Tosyl (Ts) or Acetyl (Ac) to reduce the basicity of the nitrogen, preventing it from binding the Lewis Acid [1].

    • Switch Catalysts: Move to "harder" Lewis acids or Brønsted acids (e.g., Phosphoric Acids) that tolerate basic amines.

Q: My indole has an electron-withdrawing group (EWG) at C5. Reaction times are exceeding 48 hours. A: Indoles with EWGs (nitro, cyano, ester) on the benzenoid ring significantly reduce the nucleophilicity of the C2-C3 double bond.

  • Fix: Increase the temperature (up to 80°C) and use a more polar solvent (e.g., HFIP - Hexafluoroisopropanol) which stabilizes the transition state via hydrogen bonding.

Module 3: Transition Metal-Catalyzed C-H Activation

Context: This is the most frequent area of failure. Direct C2 or C4-C7 functionalization requires breaking a stable C-H bond, often competing with the easier C3-electrophilic attack.

Q: I am trying to arylate C2 using Pd(OAc)2, but I see Pd black precipitating within 1 hour. A: "Pd Black" indicates the formation of inactive Pd(0) clusters. This happens when the re-oxidation step (Pd(0)


 Pd(II)) is slower than the aggregation of Pd(0).
  • Root Cause: Inefficient oxidant or solvent interference.

  • Protocol Adjustment:

    • Oxidant: Ensure you are using a competent oxidant like

      
       or 
      
      
      
      . Air/Oxygen alone is often insufficient for sterically demanding indoles [2].
    • Solvent: Avoid water or "wet" solvents unless using a specialized ligand. Water promotes Pd aggregation [3].

    • Additives: Add Pivalic Acid (30 mol%). It acts as a "proton shuttle," lowering the energy barrier for the C-H activation step (CMD mechanism).

Visual Mechanism: The C3-to-C2 Migration Trap

(Graphviz Diagram: Palladium Migration Pathway)

PdMigration SM Indole + Pd(II) C3_Pd C3-Palladation (Kinetic Product) SM->C3_Pd Fast C2_Pd C2-Palladation (Thermodynamic Product) C3_Pd->C2_Pd 1,2-Migration (Slow Step) DeadEnd Protodepalladation (Reversion to SM) C3_Pd->DeadEnd If Acidic Product C2-Functionalized Product C2_Pd->Product Oxidative Addition + Reductive Elim.

Caption: The critical migration step. If the C3-Pd species cannot migrate to C2, it reverts to starting material or forms side products.

Module 4: N-Protecting Group Strategy (The "Silent Killer")

Context: The choice of protecting group (PG) dictates the electronics of the ring. A mismatch here is the #1 cause of low conversion in C-H activation.

Table 1: Protecting Group Effects on Reactivity

Protecting GroupElectronic EffectBest For...[1]Risk Factor
Free N-H High e- densityC3-Friedel CraftsCatalyst poisoning (binds Pd/Lewis Acids).
Methyl (Me) Electron Donating (+I)C3-FunctionalizationOver-reactivity (dimerization).
Tosyl (Ts) Strong EWG (-I/-M)C2-Lithiation / HeckDeactivates ring too much for weak electrophiles.
Boc Moderate EWGGeneral PurposeAcid labile; can fall off during Lewis Acid catalysis.
Pivaloyl (Piv) Weak EWG + StericC4-C7 Directed C-H Activation Difficult to remove (requires strong base) [4].

Q: I need to functionalize C4, but I only get C2 or C3 products. A: You lack a Directing Group (DG) . Standard Pd-catalysis favors C2/C3. To hit C4, you must use a DG that coordinates the metal to the C4 position.

  • Recommendation: Install a Pivaloyl or Dimethylcarbamoyl group on the Nitrogen. The carbonyl oxygen directs the Palladium to C4 via a 6-membered transition state [5].

Module 5: Validated Protocol (High-Reliability)

Protocol: Pd-Catalyzed C2-Arylation of N-Protected Indoles (Fujiwara-Moritani Type) Target: Overcoming low conversion in C2-arylation.

Reagents:

  • Substrate: N-Tosyl Indole (1.0 equiv)

  • Coupling Partner: Ethyl Acrylate or Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (10 mol%) — Do not use Pd(dba)2
    
  • Oxidant:

    
     (1.0 equiv) or 
    
    
    
    (0.5 equiv) under
    
    
  • Additive: Pivalic Acid (30 mol%) — Critical for conversion

  • Solvent: DCE (1,2-Dichloroethane) or t-Amyl Alcohol

Step-by-Step:

  • Drying: Flame-dry the reaction vessel. Moisture kills the active Pd(II) species.

  • Mixing: Add Indole, Oxidant, and Pd(OAc)2. Add solvent.[2][3]

  • Activation: Add Pivalic Acid. Why? This lowers the activation energy for C-H bond cleavage.

  • Temperature: Heat to 100-110°C. Note: Below 80°C, conversion will stall at <40%.

  • Monitoring: Check TLC at 2 hours. If spot is unchanged, add another 5 mol% Pd(OAc)2.

  • Workup: Filter through Celite to remove Ag/Pd residues.

Citation Support: This protocol relies on the CMD (Concerted Metallation-Deprotonation) mechanism validated by Fagnou and others [6].

References

  • Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis. Organic & Biomolecular Chemistry. [Link]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues. ACS Catalysis. [Link]

  • Transition Metal-Catalyzed C–H Functionalizations of Indoles. New Journal of Chemistry. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines. MDPI Proceedings. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles. Organic Letters. [Link]

Sources

Technical Support Center: Catalyst Optimization in Ethynyl Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling in Sonogashira Coupling of Indoles Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Triage: Why is my reaction failing?

Before modifying your protocol, identify the specific mode of failure. In ethynyl indole synthesis, "catalyst poisoning" is often a catch-all term for three distinct failure modes: Ligand Displacement , Competitive Homocoupling , or Metal Aggregation .

Use this symptom matrix to diagnose your current reaction mixture:

SymptomObservationRoot CauseImmediate Action
The "Mirror" Effect Reaction solution turns clear; black precipitate forms on flask walls.Pd-Black Aggregation. The active Pd(0) species is unstable and has precipitated out of the cycle.Stop. Add fresh ligand (e.g., PPh3) or switch to a palladacycle precatalyst.
The "Blue" Stall Reaction turns green/blue; Alkyne is consumed; Indole remains.Glaser Coupling (Copper Poisoning). Oxygen leak caused Cu-mediated homocoupling of the alkyne (forming diynes) instead of cross-coupling.Purge. Degas solvent vigorously. Switch to Cu-free protocol (See Protocol B).
The "Silent" Death No color change; No precipitate; No conversion.Heterocycle Coordination. The Indole Nitrogen (N-H) or C3 position is binding the Pd, creating a stable, inactive complex.Protect. Use N-Tosyl or N-Boc indole. Increase reaction temp to >60°C to break coordination.
The "Sludge" Thick, insoluble precipitate forms immediately upon mixing.Copper Acetylide Polymerization. Insoluble Cu-acetylide species have formed, halting transmetallation.Dilute. Increase solvent volume or switch base (e.g., from Et3N to secondary amine like DIPA).

The Mechanics of Failure

To fix the reaction, you must understand the competition at the molecular level. The diagram below illustrates the standard Sonogashira cycle (Green) versus the three primary "Death Loops" (Red) specific to indole substrates.

Sonogashira_Indole_Poisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halo-Indole N_Coord N-H Coordination (Off-Cycle Trap) Pd0->N_Coord Free N-H Binding (Inhibition) Pd_Black Pd Black (Irreversible Aggregation) Pd0->Pd_Black Ligand Dissociation TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide Prod Ethynyl Indole (Product) TransMet->Prod Reductive Elimination Glaser Glaser Homocoupling (Consumes Alkyne) TransMet->Glaser O2 Presence (Cu(II) formation) Prod->Pd0 Regeneration

Figure 1: The catalytic cycle of ethynyl indole synthesis. Green nodes represent the productive pathway; Red/Black nodes indicate specific failure points caused by indole functionality or oxygen contamination.

Technical Deep Dive: The Indole Factor

Indoles are "privileged" scaffolds but notorious catalyst poisons due to two electronic features:

A. The N1-H Acidity (pKa ~16)

If you are using a basic Sonogashira condition (e.g., Et3N, K2CO3) with an unprotected indole , the N-H is deprotonated. The resulting indolyl anion is a potent ligand that displaces phosphines on the Palladium.

  • Result: Formation of [Pd(Indolyl)2(L2)] species which are catalytically dead.

  • Fix: Protect the nitrogen with an electron-withdrawing group (EWG) like Tosyl (Ts) or Boc. This reduces the Lewis basicity of the nitrogen.

B. The C3-Nucleophilicity

The C3 position of indole is electron-rich. In electrophilic Pd(II) cycles, the Pd species can coordinate to the C3 position (C-H activation pathway) rather than the Halide position, especially if the Halide is at the C2 position.

  • Result: Regio-scrambling or formation of stable C3-palladacycles.

  • Fix: Use bulky, electron-rich ligands (like XPhos or SPhos ) which sterically discourage non-specific coordination to the indole backbone.

Validated Protocols

Do not rely on generic "textbook" Sonogashira conditions. Use these optimized workflows.

Protocol A: The "Robust" Method (Protected Indoles)

Best for: Scale-up, 3-iodoindoles, and substrates with EWGs.

Reagents:

  • Catalyst: PdCl2(PPh3)2 (2-5 mol%)

  • Co-Catalyst: CuI (1-2 mol%) — Keep Cu low to prevent acetylide precipitation.

  • Base/Solvent: Et3N (3 equiv) in THF (0.1 M).

  • Substrate: N-Tosyl-3-iodoindole.

Step-by-Step:

  • Degas: Sparge THF with Argon for 15 minutes. Oxygen is the enemy of CuI.

  • Pre-mix: Add Indole halide, Pd catalyst, and CuI to the flask under Argon.

  • Initiate: Add Et3N followed by the Alkyne (dropwise).

  • Monitor: Stir at 45°C . Room temperature is often insufficient for sterically crowded indoles.

    • Checkpoint: If the solution turns dark brown/black within 10 minutes, your catalyst load is too high or ligand is insufficient.

Protocol B: The "Copper-Free" Method (Sensitive/Unprotected Indoles)

Best for: Preventing Glaser coupling and avoiding heavy metal contamination.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%).

  • Base: Cs2CO3 (2.0 equiv).[1]

  • Solvent: CH3CN or 1,4-Dioxane.

  • Temperature: 80°C.

Why this works: XPhos is a bulky biaryl phosphine ligand. It forms a highly active monolithic Pd(0) species that performs oxidative addition rapidly, even on electron-rich rings, without needing Copper to activate the alkyne. This completely eliminates the risk of Glaser homocoupling.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C (Heterogeneous) to avoid soluble catalyst poisoning? A: Generally, no. While Pd/C works for simple aryl halides, ethynyl indoles often adsorb irreversibly onto the carbon support due to pi-stacking, leading to low yields. If you must use heterogeneous catalysis, consider Pd-EnCat™ (encapsulated Pd) to reduce leaching and poisoning.

Q: My reaction works for phenylacetylene but fails for aliphatic alkynes. Why? A: Aliphatic alkynes (e.g., 1-hexyne) are less acidic than phenylacetylene. In the standard Cu/Pd cycle, the transmetallation step is slower.

  • Fix: Increase the basicity (switch from Et3N to DIPA or Piperidine) to facilitate the deprotonation of the aliphatic alkyne.

Q: How do I remove the Copper residues from the final product? A: Indoles love to chelate copper. A simple water wash is insufficient. Wash the organic layer with 10% aqueous NH4OH (ammonia) or a solution of EDTA . The aqueous layer should turn bright blue (Cu-complex) removing the metal from your product.

References

  • Mechanisms of Pd/Cu Cycles: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Copper-Free Protocols: Pu, X., Li, H., & Colacot, T. J. (2013). C–H Activation of Indoles: Ligand Controls Regioselectivity. Journal of Organic Chemistry, 78(2), 568–581. Link

  • Indole Poisoning & Protection: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Glaser Coupling Interference: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

Sources

Characterization of impurities in 4-Ethynyl-1-methyl-1h-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support guide for the synthesis and impurity characterization of 4-ethynyl-1-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during its synthesis.

The primary route to 4-ethynyl-1-methyl-1H-indole is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide, typically 4-iodo- or 4-bromo-1-methyl-1H-indole, using a palladium catalyst and a copper(I) co-catalyst.[1][2] While highly effective, the reaction is sensitive to various parameters that can lead to the formation of characteristic impurities. This guide provides a structured, question-and-answer-based approach to help you identify, understand, and mitigate these issues.

Core Synthetic Pathway: The Sonogashira Coupling

The reaction involves the palladium-catalyzed coupling of 4-halo-1-methyl-1H-indole with a suitable ethynylating agent. A common strategy involves using a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step.

Sonogashira_Pathway cluster_main Sonogashira Coupling & Deprotection SM 4-Iodo-1-methyl-1H-indole Intermediate 4-(Trimethylsilylethynyl)- 1-methyl-1H-indole SM->Intermediate Coupling Alkyne HC≡Si(CH₃)₃ Alkyne->Intermediate Catalyst Pd(PPh₃)₂Cl₂ CuI, Base (e.g., TEA) Catalyst->Intermediate Product 4-Ethynyl-1-methyl-1H-indole Intermediate->Product Deprotection Deprotection Base (K₂CO₃) or TBAF Deprotection->Product

Caption: General workflow for the synthesis of 4-ethynyl-1-methyl-1H-indole.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1. What are the primary impurities I should expect in my crude reaction mixture, and why do they form?

Understanding the potential side reactions is the first step in troubleshooting. The main impurities arise from predictable, competing reaction pathways inherent to the Sonogashira coupling mechanism.

  • Unreacted Starting Material (4-halo-1-methyl-1H-indole): Its presence indicates an incomplete reaction.

  • Alkyne Homocoupling Product (Glaser Coupling): This is the most common byproduct, resulting in 1,4-bis(trimethylsilyl)buta-1,3-diyne (if using TMSA). This side reaction is catalyzed by the copper(I) species, especially in the presence of oxygen, which oxidizes Cu(I) to Cu(II), facilitating the dimerization.[2]

  • Dehalogenated Starting Material (1-methyl-1H-indole): This impurity forms via a competing reductive dehalogenation pathway, where the aryl halide is reduced to the corresponding arene. This can be promoted by certain phosphine ligands or impurities in the solvent or base.

  • Isomeric Byproducts: If the synthesis of the starting 4-halo-1-methyl-1H-indole was not regioselective, you might carry over other halo-isomers (e.g., 5-, 6-, or 7-halo) which will then form the corresponding ethynyl-isomers.

Impurity_Formation cluster_reactants Reactants & Conditions SM 4-Iodo-1-methyl-1H-indole Product Desired Product: 4-Ethynyl-1-methyl-1H-indole SM->Product Desired Pathway (Cross-Coupling) Impurity2 Impurity 2: Dehalogenated Indole SM->Impurity2 Side Reaction (Dehalogenation) Impurity3 Impurity 3: Unreacted Starting Material SM->Impurity3 Incomplete Reaction Alkyne HC≡Si(CH₃)₃ Alkyne->Product Desired Pathway (Cross-Coupling) Impurity1 Impurity 1: Homocoupled Alkyne Alkyne->Impurity1 Side Reaction (Glaser Coupling) Conditions [Pd], [Cu], Base, Heat Conditions->Product Desired Pathway (Cross-Coupling) Conditions->Impurity1 Side Reaction (Glaser Coupling) Conditions->Impurity2 Side Reaction (Dehalogenation)

Caption: Key reaction pathways leading to product and common impurities.

Q2. My reaction is stalling or showing low conversion. What are the most critical parameters to investigate?

Low conversion is a frequent issue, often traced back to catalyst deactivation or suboptimal conditions.

  • Atmosphere Control: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.[3]

  • Catalyst and Co-catalyst Integrity: Use high-purity palladium and copper sources. Palladium catalysts like Pd(PPh₃)₂Cl₂ are generally stable, but the CuI co-catalyst can degrade. Use freshly opened or properly stored CuI.[4]

  • Solvent and Base Quality: The reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., DMF, THF, dioxane) and ensure your amine base (e.g., triethylamine, diisopropylamine) is dry.[3]

  • Reaction Temperature: While aryl iodides are highly reactive and can often be coupled at room temperature, less reactive aryl bromides typically require heating (e.g., 80-100 °C) to achieve a reasonable reaction rate.[2][3]

  • Ligand Choice: The phosphine ligands on the palladium catalyst are crucial. Electron-rich phosphines generally favor the rate-determining oxidative addition step.[4] If standard PPh₃ ligands are ineffective, consider more electron-rich or bulky ligands like P(t-Bu)₃ or X-Phos, although this requires re-optimization.[5]

Q3. How can I identify the specific impurities present in my crude product?

A multi-technique analytical approach is essential for unambiguous impurity identification.[6][7][8]

  • Chromatographic Screening (HPLC/UPLC): High-Performance Liquid Chromatography is the primary tool for separating the product from impurities and quantifying their relative amounts.[8][9] A good starting point is a reverse-phase C18 column with a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer provides the molecular weight of each separated component. This is the fastest way to tentatively identify impurities based on their expected masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. After isolating an impurity (e.g., via preparative HPLC or careful column chromatography), NMR will confirm its identity. Even in a crude mixture, characteristic peaks can provide strong evidence.

CompoundKey ¹H NMR Signal (CDCl₃)Expected Mass [M+H]⁺
4-Ethynyl-1-methyl-1H-indole ~3.1 ppm (s, 1H, -C≡C-H)156.08
4-Iodo-1-methyl-1H-indoleNo alkyne proton signal257.97
1-methyl-1H-indoleAromatic signals for unsubstituted indole132.08
Glaser Product (Buta-1,3-diyne)No indole signals51.02 (as neutral)
Q4. What are the best practices for minimizing the formation of the alkyne homocoupling (Glaser) byproduct?

Minimizing this common impurity is crucial for improving yield and simplifying purification.

  • Rigorous Inert Atmosphere: This is the most critical factor. Oxygen is a key promoter of the Glaser coupling.[2] Ensure your reaction vessel, solvents, and reagents are free of air.

  • Copper-Free Sonogashira Conditions: Several protocols exist that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for homocoupling. These methods may require higher catalyst loading, different ligands (e.g., N-heterocyclic carbenes), or higher temperatures, but can be very effective.[2]

  • Control of Stoichiometry: While a slight excess of the alkyne is often used to drive the reaction to completion, a large excess can favor homocoupling. Using a very small excess (e.g., 1.05 equivalents) is a good practice.[4]

  • Slow Addition of Reagents: In some cases, slow addition of the terminal alkyne or the copper catalyst can help maintain a low concentration of the copper acetylide intermediate, disfavoring the bimolecular homocoupling reaction.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for analyzing the purity of a crude or final sample of 4-ethynyl-1-methyl-1H-indole.

Objective: To separate the main product from starting materials and key byproducts.

Instrumentation & Columns:

  • System: UPLC or HPLC system with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Detection Wavelength: 220 nm and 254 nm.

Mobile Phase & Gradient:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Gradient Program:

Time (min)% Mobile Phase B
0.010
10.095
12.095
12.110
15.010

Sample Preparation:

  • Dissolve a small amount of the sample (~1 mg) in 1 mL of acetonitrile or a 1:1 mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Expected Elution Order: Due to the non-polar nature of the compounds, the expected elution order on a C18 column would generally be: 1-methyl-1H-indole -> 4-ethynyl-1-methyl-1H-indole -> 4-iodo-1-methyl-1H-indole -> Glaser homocoupling product.

Protocol 2: Purification by Column Chromatography

Objective: To isolate pure 4-ethynyl-1-methyl-1H-indole from a crude reaction mixture.

Procedure:

  • Concentrate the Reaction Mixture: After an appropriate aqueous workup to remove the amine base and salts, concentrate the organic layer under reduced pressure to obtain the crude oil or solid.[10][11]

  • Prepare the Column: Use a silica gel slurry packed into a column of appropriate size. The mass of silica should be 50-100 times the mass of the crude material.

  • Load the Sample: Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and carefully adding it to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system, such as 98:2 Hexane:Ethyl Acetate. The polarity can be gradually increased (e.g., to 95:5 or 90:10 Hexane:EtOAc) to elute the desired product.[12]

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system, visualizing with a UV lamp (254 nm).

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified 4-ethynyl-1-methyl-1H-indole.

References

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). typeset.io. Retrieved February 2, 2026, from [Link]

  • Synthesis and characterization of new impurities in obeticholic acid. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. (2022). World Journal of Pharmaceutical Research. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (2010). Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • 1-methylindole. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

  • Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. (2006). Organic Letters. Retrieved February 2, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved February 2, 2026, from [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2022). ACS Omega. Retrieved February 2, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. Retrieved February 2, 2026, from [Link]

  • 4-Iodoanisole. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2012). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). Research Journal of Pharmacy and Biological and Chemical Sciences. Retrieved February 2, 2026, from [Link]

  • How to purify 1-methylimidazole after the Debus–Radziszewski reaction. (2023). Quora. Retrieved February 2, 2026, from [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1983). Journal of Chromatography A. Retrieved February 2, 2026, from [Link]

  • HPLC analysis of samples of indole biotransformation by Arthrobacter... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved February 2, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2014). Molecules. Retrieved February 2, 2026, from [Link]

  • Sonogashira reaction. (2023). YouTube. Retrieved February 2, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Retrieved February 2, 2026, from [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2015). MDPI. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2019). Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling Reaction Practice Problems. (n.d.). StudySmarter US. Retrieved February 2, 2026, from [Link]

  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences. Retrieved February 2, 2026, from [Link]

  • Supporting information. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Ethynyl- vs. 5-Ethynyl-1-methyl-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, imidazole derivatives are prized for their versatile biological activities and coordination properties. The introduction of an ethynyl group onto the imidazole ring opens up a gateway to a plethora of chemical transformations, including cycloaddition reactions, cross-coupling methodologies, and nucleophilic additions. This guide provides an in-depth comparative analysis of the reactivity of two key regioisomers: 4-ethynyl-1-methyl-1H-imidazole and 5-ethynyl-1-methyl-1H-imidazole. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage these building blocks in the synthesis of novel compounds with tailored properties.

This guide will delve into the electronic and steric factors governing the reactivity of these isomers, supported by established principles of organic chemistry. We will explore their comparative performance in key reaction classes and provide detailed experimental protocols for their synthesis and for a representative comparative reactivity study.

Unveiling the Electronic and Steric Landscape

The differential reactivity of the 4- and 5-substituted imidazoles is fundamentally rooted in the electronic distribution within the aromatic ring and the steric environment around the reactive ethynyl group.

Electronic Effects: The imidazole ring is an electron-rich aromatic system. However, the electron density is not uniformly distributed. The C5 position is generally considered to be more electron-rich and, consequently, more susceptible to electrophilic attack than the C4 position. This is due to the resonance structures of the imidazole ring where a negative charge is more favorably localized on the C5 carbon. This inherent electronic bias suggests that the ethynyl group at the 5-position will have a higher electron density compared to its counterpart at the 4-position. This elevated electron density can, in turn, influence the facility of certain reactions.

Steric Hindrance: The steric accessibility of the ethynyl group is another critical determinant of reactivity. In 1-methyl-1H-imidazole, the methyl group at the N1 position can exert a degree of steric hindrance. For the 5-ethynyl isomer, the ethynyl group is positioned further away from the N1-methyl group, leading to a less sterically encumbered environment. Conversely, the 4-ethynyl group is in closer proximity to the N1-methyl group, which may impede the approach of bulky reagents.

The interplay of these electronic and steric factors dictates the reactivity profile of each isomer in different chemical transformations.

Comparative Reactivity in Key Transformations

While direct head-to-head kinetic studies for these specific isomers are not extensively documented in publicly available literature, we can predict their relative reactivity in key reaction types based on established chemical principles and data from analogous systems.

1,3-Dipolar Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forging triazole linkages. In this reaction, the alkyne's electron density can influence the rate of reaction.

Prediction: Due to the higher electron density at the C5 position, 5-ethynyl-1-methyl-1H-imidazole is predicted to exhibit a higher reactivity in 1,3-dipolar cycloaddition reactions compared to the 4-ethynyl isomer. The more electron-rich alkyne in the 5-isomer can more readily engage with the azide partner in the catalytic cycle.

Sonogashira Cross-Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for constructing carbon-carbon bonds.

Prediction: The steric environment around the alkyne is a significant factor in Sonogashira couplings. The less sterically hindered ethynyl group of 5-ethynyl-1-methyl-1H-imidazole is expected to lead to faster reaction rates and potentially higher yields in Sonogashira cross-coupling reactions, particularly with bulky coupling partners, when compared to the 4-ethynyl isomer.

Nucleophilic Addition

The addition of nucleophiles to the carbon-carbon triple bond of the ethynyl group is another important reaction class. The susceptibility of the alkyne to nucleophilic attack is influenced by the electron density of the triple bond.

Prediction: A lower electron density on the alkyne would render it more electrophilic and thus more reactive towards nucleophiles. Consequently, 4-ethynyl-1-methyl-1H-imidazole, with its comparatively less electron-rich alkyne, is predicted to be more reactive in nucleophilic addition reactions than the 5-ethynyl isomer.

Data Summary
Reaction TypePredicted More Reactive IsomerRationale
1,3-Dipolar Cycloaddition 5-ethynyl-1-methyl-1H-imidazoleHigher electron density of the alkyne.
Sonogashira Cross-Coupling 5-ethynyl-1-methyl-1H-imidazoleLess steric hindrance around the alkyne.
Nucleophilic Addition 4-ethynyl-1-methyl-1H-imidazoleLower electron density of the alkyne (more electrophilic).

Experimental Protocols

To facilitate further research and validation of these predictions, detailed experimental protocols for the synthesis of the precursor halogenated imidazoles and a general procedure for a comparative reactivity study are provided below.

Synthesis of Precursors

Synthesis of 4-Bromo-1-methyl-1H-imidazole:

This protocol is adapted from a known procedure for the bromination of N-methylimidazole.

Materials:

  • N-methylimidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

Procedure:

  • To a solution of N-methylimidazole (1.0 eq) and sodium acetate (15.0 eq) in acetic acid at room temperature, add a solution of bromine (3.0 eq) in acetic acid dropwise.

  • Stir the resulting mixture for 2.5 hours at room temperature.

  • Remove the acetic acid in vacuo.

  • Suspend the residue in water and stir for 10 minutes.

  • Filter the resulting precipitate, wash with water, and dry under high vacuum to yield the product.

Synthesis of 5-Iodo-1-methyl-1H-imidazole:

A general procedure for the iodination of imidazoles can be adapted for this synthesis.

Materials:

  • 1-Methylimidazole

  • Iodine

  • Potassium iodide

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • Dissolve 1-methylimidazole (1.0 eq) in a suitable solvent such as dichloromethane.

  • Prepare a solution of iodine (1.1 eq) and potassium iodide (1.1 eq) in water.

  • Add the iodine solution to the imidazole solution and cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide to the reaction mixture while stirring vigorously.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.

Conversion to Ethynyl Imidazoles:

The bromo- or iodo-substituted imidazoles can be converted to their respective ethynyl derivatives via a Sonogashira coupling with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection.

Comparative Reactivity Study: 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for comparing the reaction rates of the two isomers in a copper-catalyzed azide-alkyne cycloaddition.

Materials:

  • 4-ethynyl-1-methyl-1H-imidazole

  • 5-ethynyl-1-methyl-1H-imidazole

  • Benzyl azide

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Internal standard (e.g., dodecane)

Procedure:

  • Prepare two separate reaction vessels, one for each isomer.

  • To each vessel, add the respective ethynyl-1-methyl-1H-imidazole (1.0 eq), benzyl azide (1.0 eq), and the internal standard in a 1:1 mixture of tert-butanol and water.

  • Prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.

  • Initiate the reactions by adding the catalyst solution to each vessel simultaneously.

  • Monitor the progress of both reactions at regular time intervals by taking aliquots and analyzing them by GC-MS or HPLC.

  • Quantify the disappearance of the starting materials and the formation of the triazole products relative to the internal standard.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates and compare the reactivity of the two isomers.

Visualization of Concepts

To visually represent the key concepts discussed, the following diagrams are provided.

electronic_effects cluster_4_ethynyl 4-Ethynyl-1-methyl-1H-imidazole cluster_5_ethynyl 5-Ethynyl-1-methyl-1H-imidazole 4-Ethynyl Ethynyl at C4 4-Reactivity Lower electron density More electrophilic alkyne 4-Ethynyl->4-Reactivity 5-Ethynyl Ethynyl at C5 5-Reactivity Higher electron density More nucleophilic alkyne 5-Ethynyl->5-Reactivity Imidazole_Ring Imidazole Ring (Electron-rich) Imidazole_Ring->4-Ethynyl C4-substitution Imidazole_Ring->5-Ethynyl C5-substitution

Caption: Electronic differences between 4- and 5-ethynyl-1-methyl-1H-imidazole.

steric_effects 4-isomer 4-Ethynyl-1-methyl-1H-imidazole Ethynyl group in proximity to N1-methyl More steric hindrance 5-isomer 5-Ethynyl-1-methyl-1H-imidazole Ethynyl group distal to N1-methyl Less steric hindrance Reagent Bulky Reagent Reagent->4-isomer Hindered approach Reagent->5-isomer Facile approach

Caption: Steric hindrance comparison for the two isomers.

experimental_workflow cluster_synthesis Synthesis cluster_reactivity Comparative Reactivity Study Start 1-Methylimidazole Halogenation Halogenation (4-Bromo or 5-Iodo) Start->Halogenation Sonogashira Sonogashira Coupling (with protected alkyne) Halogenation->Sonogashira Deprotection Deprotection Sonogashira->Deprotection Isomers 4-Ethynyl & 5-Ethynyl Isomers Deprotection->Isomers Reaction_Setup Parallel Reactions (e.g., Click Chemistry) Isomers->Reaction_Setup Monitoring Reaction Monitoring (GC-MS, HPLC) Reaction_Setup->Monitoring Analysis Kinetic Analysis Monitoring->Analysis Conclusion Reactivity Comparison Analysis->Conclusion

Caption: A logical workflow for synthesis and comparative reactivity studies.

Conclusion and Future Outlook

The strategic selection between 4-ethynyl- and 5-ethynyl-1-methyl-1H-imidazole can significantly impact the efficiency and outcome of a synthetic campaign. Based on fundamental principles of electronic and steric effects, the 5-ethynyl isomer is predicted to be the more reactive partner in popular reactions such as 1,3-dipolar cycloadditions and Sonogashira cross-couplings, primarily due to its higher electron density and reduced steric hindrance. Conversely, the 4-ethynyl isomer is anticipated to show enhanced reactivity towards nucleophilic additions.

The experimental protocols provided herein offer a framework for researchers to validate these predictions and to further explore the rich chemistry of these valuable building blocks. As the demand for novel, functionalized heterocyclic compounds continues to grow in drug discovery and materials science, a thorough understanding of the reactivity of such regioisomeric intermediates will be indispensable for the rational design and efficient synthesis of next-generation molecules.

References

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The Predicted Biological Activity Profile of 4-Ethynyl-1-methyl-1h-indole: A Comparative Guide Based on Structure-Activity Relationships of Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets.[1][2] This versatility is evidenced by the numerous indole-containing compounds that have been developed as therapeutic agents for a broad spectrum of diseases, including cancer, inflammation, and viral infections.[1][3] The biological activity of indole derivatives can be finely tuned by introducing different substituents at various positions on the indole ring. This guide provides a comparative analysis of the predicted biological activity of a specific, understudied analog, 4-Ethynyl-1-methyl-1h-indole, by drawing inferences from the established structure-activity relationships (SAR) of related indole compounds.

Due to the limited publicly available experimental data on 4-Ethynyl-1-methyl-1h-indole, this guide will leverage known trends in the biological activities of 4-substituted and 1-methylated indole analogs to construct a predictive profile. We will explore its potential in key therapeutic areas and provide detailed experimental protocols for researchers interested in verifying these predictions.

Comparative Analysis: Predicting the Bioactivity of 4-Ethynyl-1-methyl-1h-indole

The biological activity of an indole derivative is critically dependent on the nature and position of its substituents. The N-methylation at the 1-position and the introduction of a small, rigid ethynyl group at the 4-position of 4-Ethynyl-1-methyl-1h-indole are expected to confer a distinct pharmacological profile.

Anticipated Anticancer Activity

The indole scaffold is a common feature in many anticancer agents.[1][2][4] The substitution pattern plays a crucial role in determining the potency and mechanism of action.

  • Influence of N-Methylation: Methylation at the N-1 position of the indole ring has been shown to be compatible with or even enhance cytotoxic activity in certain contexts. For instance, some studies on isocombretastatin A-4 analogs revealed that N-1 methylation significantly boosted anticancer activity.[1] This is often attributed to increased lipophilicity, which can improve cell membrane permeability.

  • Impact of 4-Position Substitution: While data on 4-ethynyl indoles is scarce, the introduction of various groups at the 4-position has been explored. For example, 4-indolyl-2-arylaminopyrimidine derivatives have shown anti-inflammatory activity, which is a pathway often linked to cancer.[5] The small, electron-withdrawing nature of the ethynyl group could potentially influence interactions with target proteins. In other heterocyclic systems, ethynyl groups have been incorporated into potent enzyme inhibitors.

  • Predicted Cytotoxicity: Based on the general trends of substituted indoles, it is plausible that 4-Ethynyl-1-methyl-1h-indole could exhibit moderate to potent cytotoxic activity against various cancer cell lines. Its mechanism might involve the inhibition of key enzymes or disruption of protein-protein interactions crucial for cancer cell proliferation.

Table 1: Comparative Anticancer Activity of Selected Indole Analogs

Compound/Analog ClassSubstitution PatternObserved Anticancer ActivityReference
Schweinfurthin IndolesVaried, often with complex substitutionsPotent and differential activity across various cancer cell lines.[4]
4-Indolyl-2-arylaminopyrimidinesSubstitution at the 4-positionPrimarily anti-inflammatory, a related pathway.[5]
Isocombretastatin A-4 Indole AnalogsN-1 methylationSignificantly enhanced anticancer activity.[1]
4-Ethynyl-1-methyl-1h-indole 1-methyl, 4-ethynyl Predicted to have cytotoxic potential. Inference
Potential Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives have been extensively investigated as anti-inflammatory agents.[5][6][7]

  • Role of the Indole Nucleus: The indole scaffold itself can interfere with inflammatory signaling pathways.

  • Structure-Activity Relationship in 4-Substituted Indoles: Studies on 4-indolyl-2-arylaminopyrimidine derivatives have demonstrated that modifications at the 4-position can significantly impact anti-inflammatory potency, primarily by inhibiting the production of pro-inflammatory cytokines like IL-6 and IL-8.[5][8]

  • Predicted Anti-inflammatory Profile: The presence of the ethynyl group at the 4-position of 4-Ethynyl-1-methyl-1h-indole suggests a potential to modulate inflammatory responses. It is hypothesized that this compound could inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or interfere with cytokine signaling.

Hypothesized Antiviral Activity

The indole core is present in several antiviral compounds, and its derivatives have shown activity against a range of viruses, including HIV and HCV.[3][9][10]

  • Ethynyl Groups in Antiviral Nucleoside Analogs: The ethynyl group is a key feature in some potent antiviral nucleoside analogs. For example, 4'-ethynyl nucleoside analogs are effective inhibitors of multidrug-resistant HIV variants.[11][12] The ethynyl moiety can act as a chain terminator or induce conformational changes in viral enzymes.[13]

  • Indole-Based Antiviral Agents: Various substituted indoles have demonstrated antiviral properties by targeting different stages of the viral life cycle.[14][15]

  • Predicted Antiviral Potential: Given the known antiviral properties of both indole derivatives and compounds containing ethynyl groups, 4-Ethynyl-1-methyl-1h-indole represents an interesting candidate for antiviral screening. It could potentially inhibit viral entry, replication, or assembly.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 4-Ethynyl-1-methyl-1h-indole, the following experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[16][17][18]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Ethynyl-1-methyl-1h-indole and control compounds (e.g., doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[19][20]

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of 4-Ethynyl-1-methyl-1h-indole or a known inhibitor (e.g., L-NAME) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatants. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the titer of a virus and to assess the antiviral activity of a compound.[21]

Principle: A confluent monolayer of host cells is infected with a virus in the presence or absence of the test compound. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the amount of infectious virus.

Step-by-Step Methodology:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of 4-Ethynyl-1-methyl-1h-indole or a positive control antiviral drug.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizing the Concepts

To better illustrate the experimental workflows and the central role of the indole scaffold, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Plate Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Indole_Scaffold Indole Indole Scaffold Anticancer Anticancer Indole->Anticancer e.g., Schweinfurthins Anti_inflammatory Anti-inflammatory Indole->Anti_inflammatory e.g., Indomethacin Antiviral Antiviral Indole->Antiviral e.g., Arbidol

Caption: The versatile indole scaffold in drug discovery.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4-Ethynyl-1-methyl-1h-indole is currently lacking, a comparative analysis based on the well-established structure-activity relationships of related indole analogs provides a strong rationale for its investigation as a potential therapeutic agent. The unique combination of an N-methyl group and a 4-ethynyl substituent suggests that this compound could possess interesting anticancer, anti-inflammatory, and antiviral properties.

The experimental protocols detailed in this guide offer a clear path for researchers to empirically test these hypotheses. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of 4-Ethynyl-1-methyl-1h-indole and to determine its viability as a lead compound for drug development.

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Beyond MTT: Optimizing In Vitro Cytotoxicity Assays for Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of essential therapeutics from vinca alkaloids to modern kinase inhibitors. However, the unique physicochemical properties of novel synthetic indoles—specifically their electron-rich nature and hydrophobicity—often render standard colorimetric assays (like MTT) unreliable.

This guide provides a technical roadmap for accurately assessing the cytotoxicity of novel indole derivatives. We move beyond the limitations of metabolic assays, advocating for Sulforhodamine B (SRB) as the primary screening standard, supported by ATP-based validation and mechanistic profiling.

Part 1: The Indole Challenge in Cytotoxicity Testing

Before selecting an assay, researchers must account for three specific artifacts common to indole derivatives that skew experimental data.

The "False Viability" Artifact (Reductive Interference)

Indoles are electron-rich systems. Many synthetic derivatives possess antioxidant properties capable of reducing tetrazolium salts (MTT, MTS, XTT) non-enzymatically.

  • The Error: The compound itself converts yellow MTT to purple formazan in the absence of live cells.[1]

  • The Result: A cytotoxic compound appears non-toxic (false negative) or even proliferative because the optical density (OD) increases despite cell death.

Hydrophobicity & Precipitation

Novel indoles often exhibit poor aqueous solubility.

  • The Error: Compound precipitation at high concentrations (

    
    ) scatters light, artificially inflating absorbance readings in plate readers.
    
  • The Solution: Assays requiring washing steps (like SRB) are superior to "add-and-read" assays because they physically remove precipitated drug before measurement.

Autofluorescence

Many fused indole systems (e.g., carbazoles, beta-carbolines) are naturally fluorescent.

  • The Error: They can interfere with fluorescence-based viability dyes (e.g., Resazurin/Alamar Blue) if emission spectra overlap.

Part 2: Comparative Analysis of Assay Methodologies

The following table evaluates standard assays specifically for Indole Library Screening .

FeatureMTT / MTS (Tetrazolium)SRB (Sulforhodamine B)[2][3][4]ATP Luminescence (e.g., CellTiter-Glo)Real-Time Impedance (e.g., xCELLigence)
Readout Metabolic Activity (Reductase)Total Protein ContentATP QuantitationCell Adherence/Impedance
Indole Suitability Low High (Gold Standard) High Medium-High
Interference Risk High (Chemical reduction of dye)Low (Dye binds basic amino acids)Low (Luciferase reaction is specific)None (Label-free)
Sensitivity MediumHighVery HighHigh
Cost LowLowHighHigh (Requires special plates)
Workflow Benefit "Add and Read"Fixation freezes cell stateFast, highly sensitiveKinetic data (Time-dependent)
Best Use Case Rough range-finding (with controls)Large library screening (NCI-60 style) Confirming hits; low cell numbersMechanism of Action (MOA) studies

Part 3: Strategic Workflow & Decision Logic

To ensure data integrity, use the following decision matrix when screening novel indoles.

IndoleAssayWorkflow Start Novel Indole Compound SolubilityCheck Check Aqueous Solubility (Turbidity in Media) Start->SolubilityCheck ReductiveCheck Cell-Free Control: Compound + MTT Reagent SolubilityCheck->ReductiveCheck No HighPrecip Precipitation Observed SolubilityCheck->HighPrecip Yes Reductive Turns Purple (No Cells) ReductiveCheck->Reductive Positive NoInterference No Interference ReductiveCheck->NoInterference Negative SRB PRIMARY SCREEN: SRB Assay (Washing removes precipitate) HighPrecip->SRB Mandatory Reductive->SRB Switch Assay ATP CONFIRMATION: ATP Luminescence (High Sensitivity) Reductive->ATP Alternative NoInterference->SRB Preferred MTT MTT Assay (Only with strict controls) NoInterference->MTT SRB->ATP Hit Validation FlowCyto MECHANISM: Flow Cytometry (Annexin V / PI) ATP->FlowCyto MOA Determination

Figure 1: Decision logic for selecting the appropriate cytotoxicity assay based on compound physicochemical properties.

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" SRB Assay (Indole-Optimized)

Based on the NCI-60 screening methodology.

Why this works for Indoles: The Trichloroacetic Acid (TCA) fixation step kills the cells and freezes proteins in place. Subsequent washing removes the drug, eliminating interference from precipitation or compound color.

Materials:

  • Adherent cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Fixative: 10% (w/v) Trichloroacetic Acid (TCA) stored at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic Acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:

  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment: Dissolve Indole compounds in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM). Add 100 µL of 2x drug solution to wells.

    • Critical Control: Final DMSO concentration must be < 0.5% (v/v). Include a "Vehicle Control" (Cells + 0.5% DMSO).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Fixation (The Stop Step):

    • Gently layer 50 µL of cold (4°C) 10% TCA directly onto the media supernatant. Do not aspirate media first—this prevents cell loss.

    • Incubate plates at 4°C for 1 hour.

  • Washing: Wash plates 4x with slow-running tap water to remove TCA, media, and precipitated indole compound . Air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 min to solubilize the protein-bound dye.

  • Readout: Measure Absorbance at 510 nm .

Protocol B: ATP Luminescence (Metabolic Confirmation)

Why this works: Indoles rarely interfere with the Luciferase-Luciferin reaction. This assay is highly sensitive for detecting early-onset cytotoxicity.

  • Seeding & Treatment: Same as SRB.

  • Reagent Prep: Equilibrate CellTiter-Glo® (or equivalent) reagent to room temperature.

  • Lysis: Add volume of reagent equal to volume of media (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Equilibration: Incubate 10 minutes at RT to stabilize the luminescent signal.

  • Readout: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Part 5: Mechanistic Validation (Tubulin Targeting)

Many novel indoles (e.g., arylthioindoles, combretastatin analogs) target the colchicine-binding site of tubulin.[5][6] If your cytotoxicity data shows potency (IC50 < 1 µM), the next logical step is validating this mechanism.

Key Indicator: G2/M Phase Cell Cycle Arrest.[7]

IndoleMechanism Indole Indole Compound Tubulin Target: Beta-Tubulin (Colchicine Site) Indole->Tubulin Binds Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Prevents Spindle Mitotic Spindle Defects Polymerization->Spindle Causes Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Triggers Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 2: Common Mechanism of Action (MOA) for cytotoxic indole derivatives.

Recommended Validation Experiment:

  • Assay: Flow Cytometry with Propidium Iodide (PI) staining.

  • Expected Result: A significant increase in the percentage of cells in the G2/M phase compared to DMSO control, followed by an increase in the Sub-G1 (apoptotic) population at later time points (24h vs 48h).

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.[4] Link

  • Peng, F., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Journal of Pharmaceutical Research International. (Demonstrates reduction interference similar to electron-rich indoles).
  • Zhang, Y., et al. (2018). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. European Journal of Medicinal Chemistry. Link

  • Mirzaei, S., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[5] Molecules, 26(16), 5032. Link

Sources

Safety Operating Guide

Navigating the Disposal of 4-Ethynyl-1-methyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, in-depth technical framework for the safe disposal of 4-Ethynyl-1-methyl-1H-indole, a heterocyclic compound with potential reactivity owing to its terminal alkyne functionality.

Core Principles of Disposal: Hazard Assessment and Waste Segregation

The fundamental principle governing the disposal of any laboratory chemical is a thorough understanding of its potential hazards. Based on the known properties of similar indole derivatives and terminal alkynes, 4-Ethynyl-1-methyl-1H-indole should be treated as a hazardous substance. Indole alkaloids, a broad class of compounds to which this molecule belongs, can exhibit biological activity and may be irritants.[1][2][3] The terminal ethynyl group imparts significant reactivity, making the compound susceptible to oxidative cleavage and potentially hazardous reactions with certain metals and strong oxidizing agents.

Therefore, the cardinal rule for the disposal of 4-Ethynyl-1-methyl-1H-indole is do not dispose of it down the drain or in the regular trash . It must be collected and managed as hazardous chemical waste.

Quantitative Data and Hazard Profile (Inferred)

The following table summarizes the inferred hazard profile for 4-Ethynyl-1-methyl-1H-indole, based on data from structurally related compounds such as 5-Ethynyl-1-methyl-1H-imidazole.

Hazard CategoryInferred Classification and Precautionary Statements
Acute Toxicity (Oral) Harmful if swallowed (H302). Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.
Skin Corrosion/Irritation Causes skin irritation (H315). Wear protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye damage (H318). Wear eye and face protection.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335). Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Reactivity Terminal alkyne is a reactive functional group. Avoid contact with strong oxidizing agents, strong bases, and certain metals (e.g., copper, silver, mercury) which can form explosive acetylides.

Disposal Workflow Diagram

The following diagram, generated using Graphviz, illustrates the decision-making process and procedural flow for the proper disposal of 4-Ethynyl-1-methyl-1H-indole.

DisposalWorkflow Disposal Workflow for 4-Ethynyl-1-methyl-1H-indole cluster_prep Preparation and Collection cluster_disposal Disposal Procedure cluster_decon Decontamination start Generation of 4-Ethynyl-1-methyl-1H-indole Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe decon_glassware Decontaminate Glassware and Surfaces start->decon_glassware waste_container Select a Designated, Labeled, and Compatible Waste Container ppe->waste_container segregation Segregate from Incompatible Wastes (e.g., strong oxidizers, acids, bases) waste_container->segregation collection Collect Waste in Container segregation->collection seal_label Securely Seal and Label Container with Hazardous Waste Tag collection->seal_label storage Store in a Designated Satellite Accumulation Area (SAA) seal_label->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup rinse Triple Rinse with an Appropriate Solvent (e.g., ethanol, acetone) decon_glassware->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate final_clean Wash with Soap and Water collect_rinsate->final_clean

Caption: A flowchart outlining the key steps for the safe disposal of 4-Ethynyl-1-methyl-1H-indole.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of 4-Ethynyl-1-methyl-1H-indole waste.

1. Personal Protective Equipment (PPE):

  • Rationale: To prevent skin and eye contact, which can cause irritation or damage.

  • Procedure: Always wear appropriate PPE, including:

    • Chemical safety goggles.

    • A flame-retardant lab coat.

    • Chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult your institution's chemical safety guidelines).

2. Waste Collection and Segregation:

  • Rationale: To prevent accidental reactions and ensure proper waste stream management. The reactivity of the terminal alkyne necessitates careful segregation.

  • Procedure:

    • Designate a specific, compatible waste container for 4-Ethynyl-1-methyl-1H-indole waste. A glass bottle with a screw cap is recommended.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Ethynyl-1-methyl-1H-indole".

    • Crucially, do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong acids, or strong bases.

3. Handling and Transfer:

  • Rationale: To minimize the risk of spills and exposure during the transfer of waste.

  • Procedure:

    • Conduct all transfers of 4-Ethynyl-1-methyl-1H-indole waste in a well-ventilated fume hood.

    • Use a funnel to transfer liquid waste into the designated container to prevent spills.

    • For solid waste, carefully transfer it to the container using a spatula.

    • Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.

4. Storage of Waste:

  • Rationale: To ensure the safe temporary storage of hazardous waste in compliance with laboratory safety regulations.

  • Procedure:

    • Securely cap the waste container.

    • Store the container in a designated satellite accumulation area (SAA) that is away from heat, sparks, and open flames.

    • The SAA should be a secondary containment bin to capture any potential leaks.

5. Final Disposal:

  • Rationale: To ensure the legal and environmentally sound disposal of the hazardous waste.

  • Procedure:

    • Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's policy, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decontamination Procedures

1. Glassware and Equipment Decontamination:

  • Rationale: To safely clean and reuse laboratory equipment that has been in contact with 4-Ethynyl-1-methyl-1H-indole.

  • Procedure:

    • Rinse the contaminated glassware or equipment three times with a suitable organic solvent in which 4-Ethynyl-1-methyl-1H-indole is soluble (e.g., ethanol or acetone).

    • Collect all rinsate as hazardous waste in your designated 4-Ethynyl-1-methyl-1H-indole waste container.

    • After the solvent rinses, wash the glassware with soap and water.

2. Spill Decontamination:

  • Rationale: To safely and effectively clean up any accidental spills of 4-Ethynyl-1-methyl-1H-indole.

  • Procedure:

    • Evacuate the immediate area of the spill.

    • Ensure you are wearing appropriate PPE.

    • For a small spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Carefully collect the absorbent material and the spilled chemical into a labeled hazardous waste container.

    • Decontaminate the spill area by wiping it down with a cloth soaked in a suitable solvent (e.g., ethanol or acetone), collecting the cloth as hazardous waste.

    • For large spills, contact your institution's EHS department immediately.

Causal Explanations for Procedural Choices

  • Why segregate from oxidizing agents? Terminal alkynes can react exothermically and potentially explosively with strong oxidizing agents.

  • Why avoid certain metals? Terminal alkynes can form unstable and shock-sensitive acetylide salts with heavy metals like copper, silver, and mercury. While the risk is lower with an N-methylated indole, it is a prudent precaution.

  • Why collect rinsate as hazardous waste? The initial rinses of contaminated glassware will contain dissolved 4-Ethynyl-1-methyl-1H-indole and must be treated as hazardous waste to prevent environmental contamination.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. While the absence of a specific SDS for 4-Ethynyl-1-methyl-1H-indole necessitates a cautious and inferred approach, the principles outlined in this guide provide a robust framework for its proper disposal. By adhering to these procedures, researchers can mitigate the risks associated with this reactive compound and ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Environmental Protection Agency. Hazardous Waste. [Link]

  • Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules. 2020 Aug; 25(16): 3731. [Link]

  • Protocol for quenching reactive chemicals. EPFL. [Link]

  • 1-methylindole. Organic Syntheses. [Link]

  • EPA Hazardous Waste Codes. [Link]

  • Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modelling Study. ResearchGate. [Link]

  • Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube. [Link]

  • Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. ResearchGate. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. National Institutes of Health. [Link]

  • The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. RSC Publishing. [Link]

  • Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • How does your lab dispose of harmful reagents used in cultures? Reddit. [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ResearchGate. [Link]

  • R&D SOP081: Destruction of Waste IMP (Investigational Medicinal Product). Royal Papworth Hospital. [Link]

  • Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. ACS Publications. [Link]

  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. [Link]

  • Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [Link]

  • A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. Sustainable Energy & Fuels (RSC Publishing). [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. National Institutes of Health. [Link]

  • Practice Problem: Reaction of a Terminal Alkyne. YouTube. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • Isolation of new indole alkaloid triglucoside from the aqueous extract of Uncaria rhynchophylla. PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.